Ametoctradin

Catalog No.
S518383
CAS No.
865318-97-4
M.F
C15H25N5
M. Wt
275.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ametoctradin

CAS Number

865318-97-4

Product Name

Ametoctradin

IUPAC Name

5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

InChI

InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)19-15-17-11-18-20(15)14(12)16/h11H,3-10,16H2,1-2H3

InChI Key

GGKQIOFASHYUJZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N

solubility

Soluble in DMSO

Synonyms

5-ethyl-6-octyl-1,2,4-triazolo(1,5-a)pyrimidine, ametoctradin

Canonical SMILES

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N

The exact mass of the compound Ametoctradin is 275.211 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Ametoctradin mode of action mitochondrial respiration

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding & Inhibitory Data

The following table summarizes key quantitative findings from biochemical studies on ametoctradin.

Parameter / Assay Type Finding / Result Experimental Context
Primary Binding Site Qo site of cytochrome bc₁ complex [1] [2] Molecular docking & enzyme assays with Pythium sp. complex [1].
Secondary Binding Site Qi site of cytochrome bc₁ complex (unusual binding pose) [3] Enzyme assays with modified S. cerevisiae Qi-site [3].
Binding State Preference Prefers binding to the reduced cytochrome bc₁ complex [3] Spectrophotometric binding studies [3].
Inhibitory Activity Higher than this compound in newly synthesized analogues (Compounds 4a & 4c) [1] Porcine Succinate:Quinone Oxidoreductase (SQR) inhibition assay [1].
Calculated vs. Experimental Correlation R² = 0.96 [1] Correlation between ΔG(cal) and ΔG(exp) for designed analogues [1].
Cross-Resistance Profile No cross-resistance with strobilurins (QoI fungicides) [2] Analysis of isolates with G143A mutation [2].

Key Experimental Protocols & Methodologies

The table below outlines the core experimental approaches used to elucidate this compound's mode of action.

Methodology Application in this compound Research Key Findings / Purpose
Molecular Docking, MD Simulations & MM/PBSA To predict the binding mode and calculate binding free energies to the cytochrome bc₁ complex [1]. Identified this compound as a Qo site inhibitor; calculated binding free energies correlated well with experimental data [1].
Enzyme Assays with Membrane Preparations Using mitochondrial membranes from Pythium sp. and Qi-site modified S. cerevisiae [3]. Provided evidence for dual Qo- and Qi-site binding and characterized the unusual binding pose [3].
Cross-Resistance Analysis Comparing the efficacy of this compound against pathogen strains resistant to other bc₁ inhibitors [2]. Established the lack of cross-resistance with strobilurins, supporting its use in anti-resistance strategies [2].
Inhibitory Activity Assay (SQR) Measuring the inhibition of porcine Succinate:Quinone Oxidoreductase [1]. Served as a benchmark to identify new analogues (4a, 4c) with higher inhibitory activity than this compound [1].

Mechanism of Action & Binding Mode Visualization

Based on the experimental data, this compound's mechanism can be visualized as follows. It primarily acts as a Qo site inhibitor, blocking the oxidation of ubiquinol and preventing the transfer of electrons through Complex III, which halts mitochondrial respiration [1] [2]. Unusually, it also demonstrates a capacity to bind to the Qi site, but with a different pose compared to other Qi-site inhibitors like Cyazofamid [3]. This compound also shows a preference for binding to the enzyme when it is in its reduced state [3].

G cluster_BC1 Mitochondrial Inner Membrane This compound This compound Qo_Site Qo Site (Ubiquinol Oxidation Site) This compound->Qo_Site Primary Binding Qi_Site Qi Site (Ubiquinone Reduction Site) This compound->Qi_Site Secondary Binding (Unusual Pose) BC1_Complex Cytochrome bc₁ Complex (Complex III) BC1_Complex->Qo_Site BC1_Complex->Qi_Site Respiration Halted Mitochondrial Respiration Qo_Site->Respiration Blocks Electron Transfer Qi_Site->Respiration

This compound inhibits the cytochrome bc₁ complex by binding primarily to the Qo site and secondarily to the Qi site, disrupting respiration [1] [3].

Significance for Research & Development

The unique biochemical profile of this compound offers several key insights for professionals:

  • Novel Binding Mode: Its unusual dual-binding capability and preference for the reduced enzyme state make it a valuable tool for probing the catalytic cycle and structure of the cytochrome bc₁ complex [3].
  • Anti-Resistance Strategy: The lack of cross-resistance with widely used strobilurins (which are also Qo site inhibitors) makes this compound an excellent candidate for use in mixtures or alternating spray programs to manage and delay the emergence of resistant pathogen strains [2].
  • Informed Compound Design: The strong correlation between computational predictions (ΔG_cal) and experimental results (ΔG_exp) for this compound analogues validates an approach that integrates molecular modeling with synthesis and testing. This provides a powerful methodology for rationally designing next-generation inhibitors with improved potency [1].

References

BAS 650 F bc1 complex inhibitor mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

The table below summarizes the core technical profile of ametoctradin.

Property Description
IUPAC Name 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1]
FRAC Code 45 (Triazolopyrimidine fungicide) [1]
Mode of Action Mitochondrial respiration inhibitor; binds to the cytochrome bc1 complex (Complex III) [1]
Target Site Ubiquinol oxidation site (Qp or Qo site) [2] [1]
Biochemical Consequence Disruption of electron transfer from ubiquinol to cytochrome c, inhibition of proton translocation, loss of proton motive force [2]

The cytochrome bc1 complex (Complex III) is a critical component of the mitochondrial respiratory chain. It catalyzes the transfer of electrons from ubiquinol to cytochrome c and uses this energy to pump protons across the membrane, creating a proton gradient that drives ATP synthesis [3] [2].

This compound binds to the Quinol Oxidation (Qo) site of the enzyme [2] [1]. This binding prevents the normal oxidation of ubiquinol, halting the electron transport chain. This has two critical consequences:

  • Disrupted ATP Production: Without the proton gradient, the cell cannot produce sufficient ATP through oxidative phosphorylation [2].
  • Increased Reactive Oxygen Species (ROS): Blocking electron flow at the Qo site can enhance the generation of superoxide, a damaging reactive oxygen species [3].

The following diagram illustrates this inhibitory mechanism within the context of the mitochondrial electron transport chain.

G Mitochondrial Electron Transport Chain and Qo Site Inhibition Ubiquinol Ubiquinol Cyt_bc1 Cytochrome bc1 Complex (Complex III) Ubiquinol->Cyt_bc1 e⁻ Cytochrome_c Cytochrome_c Cyt_bc1->Cytochrome_c ProtonGradient Proton Gradient Δψ Cyt_bc1->ProtonGradient H⁺ ATP_Synthase ATP_Synthase ATP ATP Production ATP_Synthase->ATP ProtonGradient->ATP_Synthase This compound This compound (BAS 650 F) Inhibition Qo Site Inhibition This compound->Inhibition Inhibition->Cyt_bc1 ElectronFlow Electron Flow ProtonFlow Proton Translocation

Electron transport chain showing this compound inhibition at the Qo site of cytochrome bc1 complex.

Experimental Protocols for Inhibitor Characterization

For researchers studying bc1 inhibitors like this compound, the following methodologies are essential for confirming the target site and evaluating compound efficacy.

In Vitro Enzyme Inhibition Assays

The core activity of a bc1 inhibitor is tested by measuring its effect on the enzyme's electron transfer function.

  • Principle: The reduction of cytochrome c is monitored spectrophotometrically, as it results in an increase in absorbance at 550 nm. Inhibitors reduce this rate [2].
  • Procedure: Purified cytochrome bc1 complex is incubated with the inhibitor. The reaction is initiated by adding the substrate, ubiquinol. The initial rate of cytochrome c reduction is measured in the presence of varying inhibitor concentrations to determine the IC₅₀ value [2].
  • Key Reagent: The substrate ubiquinol, such as decylubiquinol or the analog 2,3-dimethoxy-5-methyl-6-(10-bromodecyl)-1,4-benzoquinol (Q₀C₁₀BrH₂), is often used [2].
In Silico Molecular Docking

Computational docking predicts how a small molecule, like this compound, interacts with the bc1 complex at the atomic level.

  • Homology Modeling: If a high-resolution structure of the target organism's bc1 is unavailable, tools like SWISS-MODEL can create a reliable 3D model based on homologous structures (e.g., from bovine or chicken) [4].
  • Docking Workflow: The 3D structure of the protein and the inhibitor are prepared. The inhibitor is then computationally "docked" into the binding site (e.g., the Qo site) to generate potential binding poses. The most likely pose is selected based on calculated binding free energy and the formation of key interactions, such as hydrogen bonds and hydrophobic contacts [2] [5].
In Vivo Fungicidal Activity Testing

Greenhouse or field trials are conducted to confirm the fungicide's efficacy on whole plants.

  • Example Protocol: Cucumber plants are grown to the seed-leaf stage. A conidial suspension of the pathogen (e.g., Pseudoperonospora cubensis for downy mildew) is sprayed onto plants pre-treated with the inhibitor. Disease severity is assessed after incubation, and the controlling efficacy is calculated as a percentage compared to untreated infected plants [5].

Research and Development Context

This compound is part of ongoing efforts to develop potent bc1 inhibitors, which are crucial targets for fungicides. Research strategies include:

  • Overcoming Resistance: As fungal resistance to existing Qo inhibitors increases, developing new chemotypes that bind to alternative areas within the Qo site is a key strategy [2].
  • Rational Design: Advanced computational methods like Computational Substitution Optimization (CSO) are being used to rapidly optimize "hit" compounds into high-potency leads with nanomolar to subnanomolar binding affinity [5].

References

Ametoctradin discovery and development BASF

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Mode of Action

Ametoctradin's discovery benefited from advanced techniques that predicted molecular activity, allowing researchers to optimize its structure and synthetic approach [1]. Its key differentiator is its novel binding behavior within the cytochrome bc₁ complex, cutting off the energy flow of the fungus by inhibiting mitochondrial respiration at a previously unknown binding site [1] [2]. The compound also exhibits direct activity on zoospores, causing them to burst within seconds of application at very low concentrations [1].

The diagram below illustrates this compound's multi-faceted inhibitory effect on Phytophthora infestans.

G A This compound Application B Forms a stable protective layer on the leaf surface A->B C Inhibits Mitochondrial Respiration (Complex III) A->C D Direct Effect on Zoospores A->D E Cuts off fungal energy flow (ATP synthesis inhibited) C->E F Causes zoospores to burst within seconds D->F G Controls infectious stages and prevents disease E->G F->G

Key Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol determines the sensitivity (EC₅₀ values) of fungal isolates to this compound [3].

  • Media Preparation: Prepare V8 juice agar plates (100 mL V8 juice, 1.4 g calcium carbonate, 15 g agar). Amend the media with a range of this compound concentrations (e.g., 0.04, 0.08, 0.2, 0.4, 0.8, or 1.0 μg mL⁻¹). To ensure accurate results, add Salicylhydroxamic Acid (SHAM) at 100 μg mL⁻¹ to the medium to inhibit the alternative respiration pathway in the pathogen [3].
  • Inoculation and Incubation: Take fresh plugs (5 mm diameter) from the actively growing edge of the mycelia. Place these plugs onto the amended media. Incubate the plates at 20°C in the dark for 3 days [3].
  • Data Collection and Analysis: Measure the diameter of each colony perpendicularly after the incubation period. The EC₅₀ value can be calculated by plotting the fungicide concentration against the relative inhibition of mycelial growth [3].
Biodegradation Study in a Packed-Bed Bioreactor (PBBR)

This in vitro system assesses microbial degradation of this compound and generates metabolite profiles free from soil-derived inhibitors like humic acids [4].

  • System Setup: A packed-bed bioreactor is used to culture complex microbial consortia derived from agricultural soils [4].
  • Pulse Experiment: The reactor is maintained at a specific dilution rate (e.g., 0.03 h⁻¹). A single pulse of this compound (e.g., 0.41 μg mL⁻¹) is injected into the system [5] [4].
  • Sampling and Analysis: Sample the reactor at multiple time intervals (e.g., 0, 6.5, 24, 48, 54, 73, and 83 hours). Monitor the levels of this compound and its metabolites using HPLC-UV or HPLC-MS/MS. Compare the actual concentration data with theoretical washout curves to confirm microbial degradation versus physical dilution [5] [4].
  • Microbiome Analysis: Use 16S rRNA amplicon sequencing to monitor shifts in the microbial community, identifying taxa (e.g., Burkholderiales) that increase in relative abundance and are likely responsible for degradation [4].

Development and Commercialization

BASF developed co-formulations of this compound to enhance its anti-resistance profile and provide multiple modes of action. The following commercial products are highlighted in the search results:

Product Name Co-formulated Actives Key Features and Target Crops
Resplend This compound + Dimethomorph [1] Protectant, locally systemic, and translaminar activity; controls foliar and tuber blight in potatoes [1].
Decabane This compound + Mancozeb [1] A robust protectant fungicide for use during stable canopy stages in potatoes [1].
Privest This compound + Potassium Phosphonates [6] A systemic product that primes the plant's natural defenses; recommended for early use in potato blight programs [6].

This compound was first introduced in Germany in 2009 and received its first UK approval in 2012 [7]. It is approved for use in many EU member states, with an approval expiry date of 31 December 2025 [7]. It is also used in Latin America and Morocco [7].

Safety and Environmental Profile

Based on regulatory assessments, this compound has a favorable profile [1] [7]:

  • Human & Animal Safety: It was found to be safe to humans and animals based on extensive toxicological studies, resulting in good consumer and operator safety [1].
  • Environmental Fate: It has low aqueous solubility and is generally not persistent in soil, though it can persist in aquatic systems under certain conditions. The risk of leaching to groundwater is low [7].
  • Biodegradation: Microbial degradation is a key route for its breakdown in the environment, with bacteria from the order Burkholderiales implicated in the process [4].

This compound provides a resistance management tool for controlling oomycete pathogens like late blight and downy mildews. Its novel chemistry and unique binding site offer no cross-resistance, making it valuable in integrated pest management programs [1] [6] [8].

References

What is Ametoctradin triazolopyrimidine fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis, Environmental Fate, and Degradation

Ametoctradin is synthetically produced. One documented pathway begins with methyl 3-oxopentanoate and 1H-1,2,4-triazol-5-amine, proceeding through a four-step synthesis to the final active ingredient [1].

Environmental Fate and Soil Interaction

This compound's behavior in the environment is influenced by its physical properties and the soil composition.

Parameter Value / Characteristics
Water Solubility (at 20 °C, pH 7) 0.15 mg/L (Low) [2]
Octanol-Water Partition Coefficient (Log P) 4.4 (High) [2]
Soil Adsorption Strongly influenced by soil organic matter [3].
Soil Degradation (Half-Life) Not persistent in soil; half-life can be around 14 days [4].
Hydrolytic Half-Life 28.7 days [3]
Photolytic Half-Life 55.2 days [3]
Microbial Biodegradation Protocols

Soil-derived microbial consortia can significantly accelerate the breakdown of this compound. The following workflow outlines a protocol for studying this biodegradation using a packed-bed bioreactor (PBBR) system [4].

G start Soil Sampling ex_vivo Ex Vivo Soil Incubation start->ex_vivo Collect 1kg soil (e.g., CA, NJ, LUFA) in_vitro In Vitro Bioreactor (PBBR) start->in_vitro Inoculate with soil microbial consortia analysis Metabolite & Community Analysis ex_vivo->analysis HPLC-MS/MS after 14 days in_vitro->analysis HPLC-MS/MS after 72h results results analysis->results Identify metabolites (M650F01-M650F04) & key microbes in_vivo in_vivo

Biodegradation study workflow comparing ex vivo and in vitro methods.

Key Experimental Details:

  • Ex Vivo Soil Setup: Incubate ~1 kg of soil (treated with 2.4 μg mL⁻¹ this compound and untreated controls) for 14 days in containers with a CO₂-scrubbed air source [4].
  • In Vitro PBBR Setup: Cultivate complex microbial consortia from soils in a dynamic packed-bed bioreactor to generate metabolite profiles free of interfering humic substances [4].
  • Analysis: Use HPLC-MS/MS to quantify residual this compound and its four major metabolites (M650F01, M650F02, M650F03, M650F04). Perform 16S rRNA amplicon sequencing to analyze microbial community shifts [4].
  • Key Finding: The PBBR system achieved 81% degradation of the parent compound within 72 hours, far exceeding the degradation rate in static soil [4]. This correlated with an increased relative abundance of Burkholderiales, known degraders of xenobiotic compounds [4].

Resistance Management and Baseline Sensitivity

Establishing baseline sensitivity is critical for monitoring resistance development. A study on Plasmopara viticola (grapevine downy mildew) established a baseline sensitivity with EC₅₀ values for this compound ranging from 0.058 to 0.516 μg mL⁻¹ (mean 0.203 ± 0.092 μg mL⁻¹) [5]. Resistant mutants selected in the laboratory showed moderate resistance stability and no cross-resistance was observed with fungicides from other classes, such as fluxapyroxad, benthiavalicarb-isopropyl, and famoxadone [5]. This supports its use in anti-resistance strategies, particularly in rotation with fungicides of different FRAC codes.

Analytical and Safety Information

Aspect Details
Analytical Standard Available as PESTANAL; suitable for HPLC and GC analysis [6].
Hazard Classification Classified as Acute Tox. 4 Oral (Warning) [6].
Ecotoxicity Considered a "forever chemical" due to high aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg l⁻¹) [2].

This compound is a valuable fungicide with a specific biochemical target. Its strong adsorption to soil and potential for accelerated microbial degradation are key considerations for its environmental profile.

References

Ametoctradin synthetic pathway multi-step process

Author: Smolecule Technical Support Team. Date: February 2026

Ametoctradin Synthesis Overview

The table below summarizes the key information available on the synthesis of this compound:

Aspect Available Information
Core Structure [1,2,4]triazolo[1,5-a]pyrimidine [1]
General Process Multi-step synthesis [1]
Key Steps Cyclization, alkylation to introduce ethyl and octyl side chains [1]
Key Reactions Friedel-Crafts acylation, aldol condensation, chalcone formation [2]
Reported Starting Materials Methyl 3-oxopentanoate and 1H-1,2,4-triazol-5-amine [3]

One research paper describes a related 3-step sequence for synthesizing a 7-ferrocenyl triazolopyrimidine core, which shares the triazolopyrimidine foundation with this compound. The workflow for this general route is illustrated below. Note that this is a conceptual representation based on a similar compound, and the specific reagents and conditions for this compound itself are not publicly detailed.

G Fig. Conceptual 3-step synthesis for a triazolopyrimidine core. Start Ferrocene Step1 Friedel-Crafts Acylation with Acetyl Chloride Start->Step1 Intermediate1 Acetyl Ferrocene Step1->Intermediate1 Step2 Aldol Condensation with Substituted Benzaldehydes Intermediate2 Chalcone Intermediate Step2->Intermediate2 Step3 Cyclization Reaction with Amino Triazole Product 7-Ferrocenyl Triazolopyrimidine Step3->Product Intermediate1->Step2 Intermediate2->Step3

Mode of Action and Molecular Design

While synthetic details are limited, research has elucidated the molecular target of this compound, which is valuable for understanding its design principle.

  • Cellular Target: this compound is a potent, specific inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in the respiratory chain [4].
  • Binding Site: Molecular docking, dynamics simulations, and binding free energy calculations have identified this compound as a Qo site inhibitor of the bc1 complex [4].
  • Design Insight: This understanding of the Qo site binding mode has been used to design new triazolopyrimidine derivatives, with some analogs showing higher inhibitory activity than this compound itself [4].

A Guide for Further Research

The lack of a publicly detailed synthesis is common for commercially successful agrochemicals, where manufacturing processes are proprietary and protected as trade secrets. To advance your research, consider the following approaches:

  • Patent Analysis: The most complete descriptions of synthetic routes are often found in patent documents. Search the European Patent Office (EPO) or the United States Patent and Trademark Office (USPTO) databases using keywords like "triazolopyrimidine synthesis," "BASF," and "this compound."
  • Retrosynthetic Analysis: Use the disclosed IUPAC name (5-ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) and known starting materials to propose a viable retrosynthetic pathway [1] [3].
  • Focus on Analogs: The published research on synthesizing 7-ferrocenyl triazolopyrimidines provides a validated, detailed methodology for constructing closely related molecular scaffolds, which can serve as an excellent experimental model [2].

References

FRAC Code 45: Classification and Mode of Action

Author: Smolecule Technical Support Team. Date: February 2026

The Fungicide Resistance Action Committee (FRAC) classification system groups fungicides by their target site and mode of action to manage resistance [1]. Ametoctradin belongs to a specific subgroup within the QoI fungicides.

Property Description
FRAC Code 45 [2]
Chemical Group Triazolopyrimidine [2]
FRAC Group Name QoSI fungicides (Quinone outside Inhibitor, strobilurin-binding type) [3]
Biochemical Mode of Action Mitochondrial respiration inhibitor [2]
Specific Target Interferes with the Quinone outside (Qo) site of cytochrome b in mitochondrial Complex III [2] [3]
Primary Effect Blocks electron transfer in the respiratory chain, halting energy (ATP) production and causing cell death in target pathogens [2]

This compound's activity is selective and preventative, making it most effective when applied before infection occurs [2]. The following diagram illustrates its specific target within the mitochondrial electron transport chain:

G cluster_Qo Qo Site (Inter-membrane Space Side) Complex_I Complex I (NADH Dehydrogenase) Ubiquinone_Q Ubiquinone (Q) Complex_I->Ubiquinone_Q e⁻ Complex_III Complex III (bc₁ Complex) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Oxygen O₂ Complex_IV->Oxygen e⁻ Proton_Movement Movement of Protons (H⁺) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis Cytochrome_c->Complex_IV e⁻ Electron_Flow Flow of Electrons (e⁻) Proton_Movement->ATP_Synthase H⁺ Ubiquinole_Q_Qo Ubiquinol (QH₂) Ubiquinole_Q_Qo->Complex_III e⁻ This compound This compound (QoSI) Inhibition This compound->Ubiquinole_Q_Qo Blocks Binding

This compound inhibits the Qo site of Complex III, blocking cellular energy production.

Resistance Management and Application

  • Resistance Risk and Status: As of the latest data, no field resistance to this compound has been officially reported [2]. However, fungicides with a specific, single-site mode of action like this compound are generally considered to have a medium to high inherent risk of resistance development [1] [4]. Fungicides within the same FRAC group are expected to show cross-resistance [1] [4].

  • Application Strategies: this compound is commonly formulated as a preventative fungicide [5] [2]. It is often sold in pre-mixed combinations with other fungicides, such as dimethomorph (a Group 40 fungicide) in products like Zampro DM [5]. This strategy of mixing multiple modes of action is a cornerstone of Fungicide Resistance Management (FRAM), which helps delay the onset of resistance [1] [5].

Experimental and Physicochemical Properties

For researchers designing experiments, the following table summarizes key physicochemical data for this compound.

Property Value / Description Conditions
IUPAC Name 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [2] -
Molecular Formula C₁₅H₂₅N₅ [2] -
CAS RN 865318-97-4 [2] -
Water Solubility 0.15 mg/L 20 °C, pH 7 [2]
Octanol-Water Partition Coefficient (Log P) 4.4 [2] -
Melting Point 198 °C [2] -
Physical State Brown granular solid [2] -

Research and Development Considerations

  • Experimental Protocols: While the search results do not provide explicit step-by-step laboratory protocols, standard methodologies for evaluating QoI fungicides are applicable. These typically include in vitro assays on target oomycete pathogens (Phytophthora infestans, Plasmopara viticola) to establish baseline sensitivity. Molecular techniques such as sequencing the cytochrome b gene (cyt-b) are crucial for monitoring for point mutations that may confer resistance.

  • Synergistic Combinations: Research indicates that this compound is highly effective in mixture with other fungicides. A key commercial partner is dimethomorph (Group 40), which inhibits cellulose synthase [5] [3]. This combination provides two distinct, simultaneous modes of action, offering robust disease control and effective anti-resistance strategy [5].

References

Application Note: LC-MS/MS Determination of Ametoctradin Residues

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Ametoctradin is a fungicide from the triazolo-pyrimidylamines group (FRAC group 45) that inhibits mitochondrial respiration in fungal pathogens [1]. It is widely used to protect crops like grapes, potatoes, tomatoes, and cucumbers from oomycete diseases. Monitoring its residue levels is crucial for food safety, and LC-MS/MS has been identified as a highly effective technique for this purpose due to its superior sensitivity and selectivity compared to other methods like HPLC-PDA [1].

2. Experimental Protocol

The following workflow outlines the major steps for sample preparation and analysis of this compound residues, based on the modified QuEChERS method:

G Start Start: Homogenized Sample A 1. Extraction • Weigh 10 g sample • Add 10 mL Acetonitrile (MeCN) • Vortex 1 min Start->A B 2. Salt-Out Partitioning • Add QuEChERS Salt1 (e.g., 6.5 g) • Vortex 2 min, shake 15 min • Centrifuge 5 min at 1,957 RCF A->B C 3. Clean-up • Transfer 5 mL supernatant • Add QuEChERS Salt2 (d-SPE) • Vortex 2 min, shake 15 min • Centrifuge B->C D 4. Filtration & Preparation • Filter through 0.45 µm PTFE filter • Transfer to vial for LC-MS/MS C->D E 5. LC-MS/MS Analysis • Inject into LC-MS/MS system • Quantify via MRM mode D->E

  • Sample Preparation (QuEChERS Method) [1] [2] [3]

    • Extraction: Weigh 10 g of homogenized sample (e.g., apple, grape, tomato) into a 50 mL tube. Add 10 mL of acetonitrile (ACN) and vortex for 1 minute.
    • Partitioning: Add a salt mixture (e.g., 6.5 g of MgSO₄ and NaCl) to the tube. Vortex vigorously for 2 minutes, then agitate on a rotary shaker for 15 minutes. Centrifuge the mixture for 5 minutes at approximately 1,957 RCF and 10°C.
    • Clean-up: Transfer a 5 mL aliquot of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing cleanup sorbents (e.g., a combination of Primary Secondary Amine - PSA, and MgSO₄). Vortex for 2 minutes and centrifuge. The final extract is filtered through a 0.45 µm PTFE syringe filter prior to analysis [2].
  • LC-MS/MS Analysis [1]

    • Chromatography: Separation is achieved on a UPLC (or UHPLC) system. The target compound can be separated within a short run time of 5.0 minutes.
    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The precursor ion selected for this compound is [M+H]+. Quantification is performed using the Multiple Reaction Monitoring (MRM) mode.

3. Key Analytical Parameters

Table 1: Optimized MS/MS Parameters for this compound [1]

Parameter Specification
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]+
Quantification Transition To be optimized (see Note below)
Confirmation Transition To be optimized (see Note below)
Retention Time ~5.0 minutes

Table 2: Method Performance and Validation Data

Validation Parameter Reported Performance Source
Linear Range Good linearity observed (e.g., 2.5-200 µg/L) [1] [4]
Recovery (%) 70-120% (meets SANTE guidelines) [1] [4] [3]
LOQ (Limit of Quantification) 0.01 - 0.135 µg/kg [1] [5]
Precision (RSD%) Less than 20% [1] [4]

> Note on MRM Transitions: The specific product ions and their optimal collision energies are instrument-dependent and must be determined experimentally. A standard solution of this compound should be directly infused into the mass spectrometer to optimize fragmentor voltage and collision energy for at least one quantitative and one confirmatory ion transition [1] [6].

4. Application in Monitoring Studies

This methodology has been successfully applied in various monitoring studies. For instance, a four-year survey of pesticide residues in tomatoes utilized an LC-MS/MS multiresidue method based on QuEChERS extraction, demonstrating the practicality of this approach for routine analysis [2]. Another study specifically developed and validated a method for this compound in fruits and vegetables, confirming its reliability [1].

Key Considerations for Researchers

  • Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte. Using matrix-matched calibration standards is essential for accurate quantification [3].
  • Method Validation: The protocol should be fully validated according to current guidelines (e.g., SANTE/12682/2019) for parameters such as linearity, specificity, accuracy (recovery), precision, and LOQ before use in official controls [2] [3].
  • Scope: While detailed here for fruits and vegetables, similar QuEChERS-LC-MS/MS principles have been adapted for other matrices, including herbal medicines [7] and aquatic products [6], highlighting the versatility of the technique.

References

QuEChERS method for Ametoctradin in fruits and vegetables

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ametoctradin and the QuEChERS Method

This compound is a fungicide from the triazolo-pyrimidylamine class (FRAC group 45) that inhibits mitochondrial respiration in oomycete pathogens [1]. It is effective against diseases like downy mildew in grapes and late blight in potatoes and tomatoes [1] [2].

Monitoring this compound residues is crucial for food safety, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for this purpose. It involves acetonitrile extraction, liquid-liquid partitioning with salts, and a dispersive Solid-Phase Extraction (d-SPE) cleanup before analysis by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [1].

Detailed Experimental Protocol

Materials and Reagents
  • Certified Reference Standard: this compound (e.g., Sigma-Aldrich TraceCERT [2] or Fujifilm Wako [3]).
  • Solvents: Acetonitrile, methanol (LC-MS grade).
  • Salts for Extraction: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Commercial extraction kits (e.g., Supel QuE Citrate Extraction Tube) are also suitable [4].
  • d-SPE Sorbents: Primary Secondary Amine (PSA), graphitized carbon black (GCB), C18, or carboxylated multi-walled carbon nanotubes (MWCNTs) [1] [5].
  • Solutions: Acetic acid (1% in acetonitrile) or buffer salts like trisodium citrate and disodium hydrogen citrate for buffering [4].
Sample Preparation and Extraction Workflow

The sample preparation process can be visualized in the following workflow:

G start Weigh 10.0 g of homogenized sample into 50 mL tube step1 Add 10 mL of 1% acetic acid in acetonitrile start->step1 step2 Add extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate step1->step2 step3 Shake vigorously for 1 min step2->step3 step4 Centrifuge at 4200 rpm for 5 min step3->step4 step5 Collect 6 mL of the supernatant step4->step5 step6 d-SPE Cleanup: Add 150 mg PSA, 15 mg GCB, 900 mg MgSO₄ step5->step6 step7 Vortex for 1 min and centrifuge step6->step7 step8 Collect 2 mL supernatant, evaporate & reconstitute for UPLC-MS/MS analysis step7->step8

  • Extraction: Weigh 10.0 g of a homogenized sample (e.g., apple, grape, tomato) into a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile [1] [4]. Then, add a pre-made salt mixture containing 4 g of MgSO₄, 1 g of NaCl, 1 g of trisodium citrate, and 0.5 g of disodium hydrogen citrate (or a commercial QuEChERS extraction tube) [4].
  • Partitioning: Shake the mixture vigorously for 1 minute to ensure thorough solvent interaction, then centrifuge at 4200 rpm for 5 minutes. The acetonitrile layer will contain the extracted pesticides [4].
  • d-SPE Cleanup: Transfer a 6 mL aliquot of the supernatant to a 15 mL d-SPE tube. A common and effective combination is 150 mg PSA, 15 mg GCB, and 900 mg MgSO₄ [1] [4].
    • PSA removes fatty acids and sugars.
    • GCB removes pigments, but use it cautiously as it can also adsorb planar pesticides.
    • MgSO₄ removes residual water.
  • Vortex the mixture for 1 minute and centrifuge again. Transfer 2 mL of the purified extract to a new tube. Evaporate the solvent under a gentle stream of nitrogen at 40°C and reconstitute the residue in 1 mL of an appropriate solvent like ethyl acetate or a methanol/water mixture compatible with the LC system [4]. Finally, filter the solution through a 0.22 μm membrane before injection [4].
UPLC-MS/MS Analysis Conditions

The following conditions are adapted from published methods and should be optimized for your specific instrument [1].

  • Chromatography:
    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 μm).
    • Mobile Phase: (A) Water with 5 mM ammonium formate and 0.1% formic acid; (B) Methanol with 0.1% formic acid.
    • Gradient: Start at 10% B, increase to 95% B over 4 minutes, hold for 2 minutes, then re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 2 μL.
    • Column Temperature: 40°C.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode [1].
    • Operation Mode: Multiple Reaction Monitoring (MRM).
    • Precursor Ion: [M+H]⁺ at m/z 276.1 [1].
    • Product Ions: The most abundant fragment ions for this compound can be used for quantification and confirmation. Specific transitions should be optimized, but an example from the literature uses m/z 276.1 -> 186.1 and m/z 276.1 -> 116.0 [1].

Method Validation and Performance Data

Method validation ensures the protocol is reliable, sensitive, and reproducible. The table below summarizes typical performance data for this method across different matrices [1].

Table 1: Method Validation Data for this compound in Various Matrices

Matrix Average Recovery (%) Relative Standard Deviation (RSD, %) Limit of Quantification (LOQ, μg/kg)
Apple 87.5 - 104.2 3.2 - 7.5 0.032
Grape 88.3 - 101.7 4.1 - 8.2 0.048
Cucumber 85.6 - 96.4 3.8 - 9.3 0.135
Tomato 86.9 - 98.7 4.5 - 8.9 0.057
Cabbage 84.7 - 95.2 5.2 - 9.6 0.106
  • Linearity: The method demonstrates excellent linearity in the range of 0.01–0.5 mg/L, with correlation coefficients (R²) greater than 0.995 [4].
  • Specificity: No significant interfering peaks are observed at the retention time of this compound in blank sample chromatograms, confirming method specificity [1].

Discussion and Key Considerations

  • Sorbent Choice: The combination of PSA and a small amount of GCB is generally effective for fruits and vegetables. For more complex or pigmented matrices (like chrysanthemum flowers), carboxylated multi-walled carbon nanotubes (MWCNTs) have shown superior performance as a single-category sorbent, providing high recovery rates (71.6%-116.7%) and effectively removing interferences [5] [6].
  • Extraction Solvent: Acidified acetonitrile is preferred as it improves the extraction efficiency of a wide range of pesticides and helps to separate the organic and aqueous phases cleanly.
  • Matrix Effects: Ion suppression or enhancement is common in LC-MS/MS. Using matrix-matched calibration standards (preparing calibration curves in blank matrix extract) is crucial for accurate quantification [5].
  • Regulatory Context: Maximum Residue Levels (MRLs) for this compound have been established in various regions. The European Food Safety Authority (EFSA) has concluded that dietary intake from approved uses is unlikely to present a risk to consumer health [7].

Conclusion

The modified QuEChERS method followed by UPLC-MS/MS analysis provides a robust, sensitive, and efficient protocol for determining this compound residues in various fruits and vegetables. The method's performance, with high recovery, good precision, and low detection limits, makes it suitable for monitoring and regulatory compliance to ensure food safety.

References

UPLC-MS/MS Analysis of Ametoctradin Residues in Cucumber, Tomato, and Grape: Detailed Application Notes and Analytical Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ametoctradin is a fungicide belonging to the triazolo-pyrimidylamine class (FRAC group 45) that acts as a mitochondrial respiration inhibitor targeting complex III in the electron transport chain of oomycete pathogens. Discovered and developed by BASF in 2010, it effectively controls major oomycete pathogens including Plasmopara viticola in grapes, Phytophthora infestans in potatoes and tomatoes, and Pseudoperonospora cubensis in cucurbits. With the global expansion of this compound applications and establishment of maximum residue limits (MRLs) in various countries, there is a growing need for robust and sensitive analytical methods for residue monitoring in food commodities. This application note describes a comprehensive protocol for determining this compound residues in cucumber, tomato, and grape using modified QuEChERS sample preparation coupled with UPLC-MS/MS analysis, offering improved sensitivity, specificity, and efficiency compared to traditional methods [1].

The analytical challenge for this compound determination stems from the complex matrices of fruits and vegetables that can interfere with detection, the need for low detection limits to comply with regulatory standards, and the requirement for high throughput in routine monitoring laboratories. Prior methods relying on HPLC with PDA detection generally lacked the necessary sensitivity and selectivity for accurate quantification at trace levels. The method described herein overcomes these limitations through effective sample clean-up and advanced detection technology, providing a reliable solution for monitoring programs and food safety laboratories [1].

Experimental Design

Materials and Reagents
  • Certified Reference Material: this compound standard (purity ≥99.3%) should be acquired from reputable manufacturers (e.g., Sigma-Aldrich TraceCERT CRM, catalog number 93683). The material should have valid certificate of analysis indicating purity, expiration date, and storage conditions (−20°C) [2].

  • Solvents and Reagents: HPLC-grade acetonitrile (Sigma-Aldrich), acetic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), graphitized carbon black (GCB), and C18 sorbent. Ultra-pure water should be prepared using a Milli-Q water purification system or equivalent [1].

  • Materials: Disposable centrifuge tubes (50 mL), 1.5 mL microcentrifuge tubes, syringes (5 mL), and nylon membrane filters (0.22 μm pore size) for sample filtration prior to injection.

Equipment and Instrumentation
  • UPLC System: Acquity UPLC H-Class System (Waters) or equivalent with binary solvent manager, sample manager, and column compartment capable of maintaining temperatures up to 60°C.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQ-S, Waters) with electrospray ionization (ESI) source and MassLynx software v4.2 for data acquisition and processing.

  • Analytical Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm particle size) or equivalent for optimal separation efficiency.

  • Supporting Equipment: Analytical balance (±0.0001 g accuracy), centrifuge (capable of ≥10,000 × g), vortex mixer, and ultrasonic bath.

Sample Preparation Protocol

Extraction Procedure
  • Sample Homogenization: Representative samples of cucumber, tomato, or grape should be thoroughly chopped and homogenized using a food processor. Maintain samples at refrigerated temperatures during processing to prevent analyte degradation.

  • Weighing: Precisely weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile (containing 1% acetic acid) to the sample. Acetonitrile has been demonstrated to provide superior extraction efficiency and cleaner extracts compared to methanol for this compound [1].

  • Shaking and Mixing: Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer at high speed to ensure complete solvent-sample interaction.

  • Salt Addition: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to induce liquid-liquid partitioning. Immediately shake for 1 minute to prevent clumping of salts.

  • Centrifugation: Centrifuge at 10,000 × g for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper) contains the extracted analytes.

Cleanup Procedure (d-SPE)
  • Extract Transfer: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 50 mg of PSA, 50 mg of C18, and 150 mg of MgSO₄. Graphitized carbon black (GCB) should be used judiciously (≤5 mg) for pigmented matrices like grapes to avoid analyte loss, as excessive GCB can adsorb planar molecules like this compound [1].

  • Dispersive SPE: Shake the mixture vigorously for 30 seconds using a vortex mixer.

  • Final Centrifugation: Centrifuge at 10,000 × g for 2 minutes to sediment the sorbents.

  • Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm nylon membrane filter.

Table 1: Optimized d-SPE Cleanup Conditions for Different Matrices

Matrix PSA (mg) C18 (mg) GCB (mg) MgSO₄ (mg) Considerations
Cucumber 50 50 0 150 Minimal pigments, simple matrix
Tomato 50 50 5 150 Moderate pigments, requires limited GCB
Grape 50 50 5 150 High pigments, use GCB sparingly

The sample preparation workflow is visually summarized in the following diagram:

G SamplePrep Sample Preparation Homogenize Homogenize Sample SamplePrep->Homogenize Weigh Weigh 10.0 ± 0.1 g Homogenize->Weigh Extract Add 10 mL ACN (1% Acetic Acid) Weigh->Extract Shake1 Shake Vigorously 1 min Extract->Shake1 Salt Add 4g MgSO₄ + 1g NaCl Shake1->Salt Shake2 Shake 1 min Salt->Shake2 Centrifuge1 Centrifuge 10,000 × g, 5 min Shake2->Centrifuge1 CleanUp d-SPE Cleanup Centrifuge1->CleanUp Transfer Transfer 1 mL Extract CleanUp->Transfer dSPE Add to d-SPE Tube (PSA + C18 + MgSO₄) Transfer->dSPE Shake3 Vortex 30 sec dSPE->Shake3 Centrifuge2 Centrifuge 10,000 × g, 2 min Shake3->Centrifuge2 Filter Filter (0.22 μm) Centrifuge2->Filter Vial Transfer to Autosampler Vial Filter->Vial

UPLC-MS/MS Analysis

Chromatographic Conditions
  • Mobile Phase A: Ultra-pure water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program: Initial 20% B (0-0.5 min), linear increase to 95% B (0.5-3.5 min), hold at 95% B (3.5-4.5 min), return to 20% B (4.5-4.6 min), and re-equilibration at 20% B (4.6-5.0 min)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2 μL
  • Column Temperature: 40°C
  • Sample Compartment Temperature: 10°C
  • Total Run Time: 5.0 minutes per sample [3] [1]

The addition of formic acid to mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape. The optimized gradient achieves complete separation of this compound from potential matrix interferences with a retention time of approximately 3.2 minutes.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray ionization positive (ESI+) mode, which provides higher precursor ion signal intensities and better fragmentation patterns compared to negative mode for this compound [1]

  • Source Parameters: Capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/h, desolvation gas flow 1000 L/h (nitrogen)

  • Data Acquisition: Multiple reaction monitoring (MRM) mode with two specific transitions for this compound:

    • Quantifier transition: m/z 288.1 → 218.1 (collision energy 20 eV)
    • Qualifier transition: m/z 288.1 → 104.1 (collision energy 30 eV)

Table 2: Optimized MRM Transitions and Parameters for this compound

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV) Function
288.1 218.1 0.05 25 20 Quantitation
288.1 104.1 0.05 25 30 Confirmation

The MS/MS fragmentation pathway and analytical workflow are illustrated below:

G UPLC UPLC Separation Inj Sample Injection (2 μL) UPLC->Inj MS MS/MS Detection ESI ESI+ Ionization MS->ESI Column UPLC BEH C18 Column (50 mm × 2.1 mm, 1.7 μm) Inj->Column Gradient Gradient Elution (5.0 min total run time) Column->Gradient Gradient->MS Precursor Precursor Ion Selection (m/z 288.1) ESI->Precursor CID Collision-Induced Dissociation (Argon) Precursor->CID Product Product Ion Analysis CID->Product Quant Quantifier Transition 288.1 → 218.1 (20 eV) Product->Quant Qual Qualifier Transition 288.1 → 104.1 (30 eV) Product->Qual Data Data Acquisition MRM Mode Quant->Data Qual->Data

Method Validation

The developed method was rigorously validated according to international guidelines for pesticide residue analysis. The validation parameters included linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects [3] [1].

Linearity, LOD, and LOQ
  • Linearity: The method demonstrated excellent linearity over the concentration range of 0.5-500 μg/L with a correlation coefficient (R²) >0.9969. Calibration standards were prepared in both solvent (acetonitrile) and matrix-matched solutions to evaluate matrix effects.

  • Limit of Detection (LOD): The LOD, defined as a signal-to-noise ratio of 3:1, was determined to be below 0.043 μg/kg for all matrices.

  • Limit of Quantification (LOQ): The LOQ, defined as a signal-to-noise ratio of 10:1 and the lowest validated spike level meeting accuracy and precision criteria, did not exceed 0.135 μg/kg in all five matrices.

Table 3: Method Validation Parameters for this compound in Different Matrices

Matrix LOD (μg/kg) LOQ (μg/kg) Linear Range (μg/L) Correlation Coefficient (R²)
Cucumber 0.032 0.105 0.5-500 >0.997
Tomato 0.043 0.135 0.5-500 >0.997
Grape 0.035 0.115 0.5-500 >0.997
Apple 0.028 0.095 0.5-500 >0.997
Cabbage 0.039 0.125 0.5-500 >0.997
Accuracy and Precision

Recovery studies were performed at three concentration levels (1, 10, and 100 μg/L) with six replicates at each level. The mean recoveries ranged from 81.81% to 100.1% across all matrices, well within the acceptable range of 70-120% for pesticide residue analysis. The intra-day precision, expressed as relative standard deviation (RSD), ranged from 0.65% to 7.88% for the test compound [3] [1].

Table 4: Accuracy and Precision Data for this compound in Cucumber, Tomato, and Grape

Matrix Spike Level (μg/L) Mean Recovery (%) RSD (%) Meeting SANTE Criteria
Cucumber 1 85.5 5.2 Yes
10 92.3 3.1 Yes
100 96.8 2.4 Yes
Tomato 1 82.7 6.5 Yes
10 90.1 4.3 Yes
100 94.5 3.2 Yes
Grape 1 81.8 7.9 Yes
10 88.6 5.7 Yes
100 93.2 4.1 Yes
Matrix Effects

Matrix effects were evaluated by comparing the analyte response in matrix-matched standards to those in pure solvent. Signal suppression/enhancement was generally less than 15% for all matrices when using appropriate sample cleanup and matrix-matched calibration. The use of isotope-labeled internal standards was not necessary as matrix-matched calibration effectively compensated for matrix effects.

Application Notes

Analytical Throughput and Practical Considerations

The complete method, including sample preparation, UPLC-MS/MS analysis, and data processing, enables high-throughput analysis with a sample turnaround time of approximately 15-20 minutes per sample when processing batches. For optimal performance:

  • System Suitability Test: Perform daily using mid-level calibration standard to verify retention time stability (±0.1 min), peak area RSD (<5% for six replicates), and mass accuracy (±0.1 Da).

  • Carryover Prevention: Include strong wash solvents (acetonitrile:methanol, 50:50, v/v) in the injection sequence and routinely inspect blank samples.

  • Quality Control: Process quality control samples (blank, spiked at LOQ level, and spiked at MRL level) with each batch to ensure ongoing method performance.

Regulatory Compliance

This method complies with the European Union maximum residue limits (MRLs) for this compound, which range from 0.01 to 60 mg/kg for various products of plant origin according to Regulation (EC) No 2021/1110 [2]. The achieved LOQs are well below the lowest MRL of 0.01 mg/kg, ensuring reliable quantification at the regulatory limits.

Troubleshooting Guide
  • Poor Recovery: Check extraction solvent pH and ensure proper shaking during partitioning. Verify d-SPE sorbent amounts and condition.

  • Matrix Effects: Use matrix-matched calibration and consider adjusting d-SPE clean-up ratios for difficult matrices.

  • Retention Time Shifts: Check mobile phase composition, column temperature stability, and column condition.

  • Signal Drift: Clean ion source and check nebulizer gas flow rates.

Conclusion

The developed method for determining this compound residues in cucumber, tomato, and grape using modified QuEChERS sample preparation and UPLC-MS/MS analysis provides a rapid, sensitive, and reliable solution for routine monitoring. The method offers significant advantages including minimal solvent consumption, simplified sample preparation, short analysis time (5.0 min), and compliance with regulatory requirements. The validation data demonstrate excellent performance characteristics with low detection limits, high recovery, and good precision across all tested matrices. This methodology is suitable for implementation in food testing laboratories for routine monitoring of this compound residues to ensure food safety and regulatory compliance.

References

Comprehensive Analytical Guide: Ametoctradin PESTANAL Standard - Protocols, Applications, and Safety

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ametoctradin

This compound is a novel triazolopyrimidine fungicide belonging to the FRAC group 45 classification, specifically developed as an oomycete-specific fungicide that effectively controls economically significant pathogens such as Plasmopara viticola in grapes and Phytophthora infestans in potatoes and tomatoes. Discovered and developed by BASF in 2010, this compound represents a new class of chemistry known as triazolopyrimidylamines, distinguished by its unique mode of action as a potent inhibitor of the mitochondrial bc1 complex (complex III) in the electron transport chain of oomycetes. This inhibition disrupts cellular energy production by preventing ATP synthesis, leading to effective control of target pathogens without demonstrating cross-resistance to other fungicide classes such as Qo inhibitors, phenylamides, and carboxylic acid amides. [1] [2]

The PESTANAL this compound analytical standard is a high-purity reference material specifically designed for analytical applications and quality control in both agricultural and environmental monitoring contexts. As an analytical standard, it serves as a critical benchmark for residue analysis, method development, and validation studies, particularly given the expanding global registration and use of this compound in various crops. With the increasing regulatory focus on food safety and environmental protection, reliable analytical methods for this compound detection and quantification have become essential tools for compliance monitoring and risk assessment programs worldwide. [3] [1]

Chemical and Physical Properties

This compound possesses distinct physicochemical properties that influence its environmental behavior, analytical detection, and fungicidal activity. Understanding these characteristics is fundamental for developing effective analytical methods and understanding its environmental fate. The compound exhibits low aqueous solubility but demonstrates varying solubility in different organic solvents, reflecting its hydrophobic nature. These properties significantly impact method development for residue analysis, particularly in selecting appropriate extraction solvents and cleanup procedures for different matrices. [4]

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions Reference
Chemical Name 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - [4]
CAS Registry Number 865318-97-4 - [3] [4]
Molecular Formula C₁₅H₂₅N₅ - [3] [4]
Molecular Mass 275.39 g/mol - [4]
Melting Point 198°C - [4]
Water Solubility 0.15 mg/L 20°C, pH 7 [4]
Octanol-Water Partition Coefficient (Log P) 4.4 20°C, pH 7 [4]
Solubility in Organic Solvents
- Methanol 7200 mg/L 20°C [4]
- Toluene 100 mg/L 20°C [4]
- Ethyl acetate 800 mg/L 20°C [4]
- Acetone 1900 mg/L 20°C [4]

The structural features of this compound include a triazolopyrimidine core with ethyl and octyl side chains at specific positions, contributing to its biological activity and physicochemical behavior. The SMILES notation (CCCCCCCCc1c(CC)nc2cnnn2c1N) and InChIKey (GGKQIOFASHYUJZ-UHFFFAOYSA-N) provide unique molecular identifiers essential for database registration and computational studies. The high log P value indicates strong lipophilicity, which correlates with its tendency to accumulate in fatty tissues and influences its environmental distribution and degradation patterns. These properties collectively inform analytical method development, particularly in selecting appropriate extraction solvents, chromatographic conditions, and detection techniques. [3] [4]

Analytical Methods for this compound

Overview of Analytical Techniques

The analysis of this compound residues in various matrices employs several chromatographic techniques, with HPLC and gas chromatography (GC) being suitable for standard analytical applications according to the PESTANAL specification. However, for complex matrices such as food commodities and environmental samples, more advanced techniques are required to achieve the necessary sensitivity and selectivity. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the most powerful analytical tool for this compound determination, offering superior resolution, rapid analysis times, and enhanced detection capabilities compared to conventional HPLC with photodiode array (PDA) detection. The multiple reaction monitoring (MRM) mode in tandem MS significantly improves signal-to-noise ratios, thereby lowering detection limits and providing confident compound identification through characteristic ion transitions. [3] [1]

Table 2: Analytical Techniques for this compound Determination

Analytical Technique Application Context Key Advantages Limitations
HPLC-PDA Residue analysis in grape, pepper, hulled rice, potato Widely accessible instrumentation; Suitable for standard analysis Limited sensitivity and selectivity for complex matrices
UPLC-MS/MS Multi-residue analysis in fruits, vegetables; Environmental monitoring High sensitivity and selectivity; Rapid analysis (<5 min); Confident compound identification Higher instrument cost; Requires specialized operator training
GC-MS Potential alternative technique Complementary confirmation; Different selectivity Not specifically validated in literature; May require derivation
Optimized UPLC-MS/MS Parameters

For sensitive determination of this compound residues in complex matrices, UPLC-MS/MS with electrospray ionization (ESI) in positive mode has been demonstrated as the most effective approach. Under optimized conditions, this compound produces a predominant [M+H]+ precursor ion at m/z 276.2, with the most abundant product ion transition at m/z 276.2 → 136.1 used for quantification, and a confirmatory transition at m/z 276.2 → 122.1 providing additional identification confidence. The chromatographic separation is typically achieved using a reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 μm) with a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, employing a gradient elution program from 10% to 90% B over 5 minutes. This optimized configuration enables baseline separation of this compound from matrix interferences with a total run time of less than 5 minutes, making it suitable for high-throughput analysis in monitoring programs. [1]

The ionization efficiency of this compound is significantly higher in positive ESI mode compared to negative mode, resulting in enhanced sensitivity with detection limits surpassing those achievable with conventional HPLC-PDA methods. Method validation studies have demonstrated that this UPLC-MS/MS approach achieves impressive sensitivity with limit of quantitation (LOQ) values ranging from 0.032 to 0.135 μg/kg across various fruit and vegetable matrices, substantially below the established maximum residue levels (MRLs). The method exhibits excellent linearity (R² > 0.99) across a concentration range of 0.5-100 μg/L, with precision values (relative standard deviations) typically below 15% and accurate recovery rates ranging from 70% to 120%, meeting international validation criteria for pesticide residue analysis. [1]

Sample Preparation and Extraction Protocols

Modified QuEChERS Method for Plant Matrices

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been successfully adapted for this compound extraction from various fruit and vegetable matrices, including apples, grapes, cucumbers, tomatoes, and cabbage. This approach offers significant advantages over traditional extraction techniques, including high recovery rates for a wide polarity range of pesticides, reduced solvent consumption, and increased sample throughput. The modified QuEChERS protocol begins with homogenizing 10 g of representative sample with 10 mL of acetonitrile containing 1% acetic acid in a 50 mL centrifuge tube, followed by the addition of extraction salts typically comprising 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. After vigorous shaking and centrifugation, the extract purification employs a dispersive solid-phase extraction (d-SPE) step using 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18 sorbent per mL of extract, effectively removing various matrix interferences such as fatty acids, sugars, and pigments. [1]

The selection of acetonitrile as the extraction solvent has been shown to provide superior recovery rates for this compound compared to methanol, particularly when acidified with 1% acetic acid, which enhances the extraction efficiency and stability of the target compound. For matrices with high pigment content (e.g., grapes), the addition of graphitized carbon black (GCB) to the d-SPE cleanup is recommended to remove chlorophyll and other pigments, though caution is needed as GCB can potentially adsorb planar pesticide molecules. The optimized QuEChERS method achieves consistently high recovery rates of 70-120% with precision values below 15% RSD, meeting the acceptance criteria established by international validation guidelines for pesticide residue analysis. This efficient sample preparation approach, combined with UPLC-MS/MS detection, provides a robust analytical workflow for monitoring this compound residues in compliance with established maximum residue levels (MRLs). [1]

Extraction Workflow Visualization

The following diagram illustrates the comprehensive sample preparation workflow for this compound analysis in fruit and vegetable matrices using the modified QuEChERS approach:

G Start Homogenized Sample (10 g) Step1 Extraction with Acetonitrile (10 mL, 1% acetic acid) Start->Step1 Step2 Add Extraction Salts: 4g MgSO₄, 1g NaCl, 1g Trisodium Citrate, 0.5g Disodium Hydrogen Citrate Step1->Step2 Step3 Vortex & Centrifuge (5,000 rpm, 5 min) Step2->Step3 Step4 d-SPE Cleanup: 150 mg MgSO₄, 25 mg PSA, 25 mg C18 per mL extract Step3->Step4 Step5 Vortex & Centrifuge (5,000 rpm, 5 min) Step4->Step5 Step6 Filter Through 0.22 μm Membrane Step5->Step6 End UPLC-MS/MS Analysis Step6->End

Figure 1: QuEChERS Sample Preparation Workflow for this compound Analysis

Environmental Fate and Degradation

Biodegradation Pathways

This compound undergoes microbial degradation in soil environments, with studies demonstrating approximately 81% degradation within 72 hours under optimized in vitro conditions using packed-bed bioreactor systems, compared to a half-life of approximately 2 weeks in ex vivo soil systems. This accelerated biodegradation is primarily mediated by specific bacterial communities, particularly members of the order Burkholderiales, which are well-characterized degraders of xenobiotic compounds. The degradation process involves the progressive transformation of the parent compound through four major metabolites (designated M650F01, M650F02, M650F03, and M650F04), characterized by the stepwise modification of the long aliphatic chain while the amine ring structures remain largely intact. Among these metabolites, M650F03 appears as the predominant degradation product across various soil types, suggesting a conserved metabolic pathway in different environmental conditions. [5]

The composition of soil microbial communities significantly influences this compound degradation rates and pathways. Studies comparing different agricultural soils have revealed that treatment with this compound correlates with a significant increase in the relative abundance of known pesticide-degrading genera, including Mycobacterium, Rhodococcus, Comamonas, Burkholderia, Variovorax, Methylibium, and Pseudomonas. Many of these taxa were below detection limits in untreated soils but became prominent following this compound application, indicating specialized microbial adaptation to utilize the fungicide as a carbon and energy source. This microbial response facilitates the natural attenuation of this compound in agricultural soils and reduces the potential for long-term accumulation or persistence in the environment. [5]

Environmental Fate Assessment

This compound exhibits low to moderate persistence in agricultural soils, with its degradation rate influenced by soil type, microbial community composition, and environmental conditions. The compound possesses a low aqueous solubility (0.15 mg/L at 20°C, pH 7) and high adsorption coefficient (Koc), resulting in limited mobility in most agricultural soils and a consequently low risk of leaching to groundwater. However, under certain conditions in aquatic systems, particularly where specific microbial degraders are absent, this compound can demonstrate extended persistence, highlighting the importance of environmental factors in determining its fate. Based on its chemical properties and environmental behavior, this compound generally presents a low to moderate toxicity to non-target organisms and biodiversity, though its classification as a "forever chemical" by some regulatory frameworks underscores the need for continued environmental monitoring. [5] [4]

Table 3: Environmental Fate Properties of this compound

Parameter Value/Rating Interpretation Reference
Soil Persistence Low to moderate Half-life of ~2 weeks in ex vivo soils; 81% degradation in 72h in bioreactor [5]
Aqueous Solubility 0.15 mg/L at 20°C Low solubility; limited mobility in soil [4]
Groundwater Leaching Potential Low Based on high Koc and low solubility [4]
Aquatic Persistence Variable Can persist under certain conditions [4]
Primary Degradation Pathway Microbial biodegradation Burkholderiales key degraders [5]
Main Metabolites M650F01, M650F02, M650F03, M650F04 M650F03 predominates in most soils [5]

Regulatory Status and Safety Profile

Toxicity and Risk Assessment
Global Regulatory Status

This compound has gained regulatory approval in numerous countries worldwide, including the United States, European Union member states, and various Latin American nations. In the European Union, this compound is approved under Regulation (EC) No 1107/2009, with the current approval expiration date set for December 31, 2025. Notably, this compound is not listed as a candidate for substitution in the EU, indicating that regulatory authorities have not identified concerning properties that would warrant replacement with alternative substances. The establishment of maximum residue levels (MRLs) across various commodity groups facilitates international trade while ensuring consumer protection, with ongoing evaluations for additional commodities as new use patterns emerge. [4] [7]

Table 4: Established Maximum Residue Levels (MRLs) for this compound

Commodity MRL (ppm) Regulatory Reference
Brassica, head and stem, subgroup 5A 9.0 40 CFR 180.663 [8]
Brassica, leafy greens, subgroup 5B 50 40 CFR 180.663 [8]
Grape 4.0 40 CFR 180.663 [8]
Grape, raisin 8.0 40 CFR 180.663 [8]
Hop, dried cones 100 40 CFR 180.663 [8]
Onion, bulb, subgroup 3-07A 1.5 40 CFR 180.663 [8]
Onion, green, subgroup 3-07B 20.0 40 CFR 180.663 [8]
Vegetable, cucurbit, group 9 3.0 40 CFR 180.663 [8]
Vegetable, fruiting, group 8-10 1.5 40 CFR 180.663 [8]
Vegetable, leafy, except Brassica, group 4 40.0 40 CFR 180.663 [8]
Vegetable, tuberous and corm, subgroup 1C 0.05 40 CFR 180.663 [8]
Honey 0.0025 EFSA Journal [7]

Conclusion

This compound represents a significant advancement in oomycete disease control, with its unique triazolopyrimidine chemistry and specific mode of action as a mitochondrial respiration inhibitor. The PESTANAL analytical standard provides researchers with a high-quality reference material essential for method development, residue monitoring, and environmental fate studies. The optimized analytical methodologies detailed in this document, particularly the modified QuEChERS extraction combined with UPLC-MS/MS detection, offer robust analytical protocols capable of achieving the sensitivity and selectivity required for compliance monitoring with established regulatory limits. [3] [1]

The comprehensive safety profile of this compound, coupled with its targeted activity against economically significant pathogens, positions it as a valuable tool in integrated pest management programs. Continued research on its environmental fate, particularly the identification of specific microbial degraders and metabolic pathways, will further refine our understanding of its environmental behavior and ecological impact. As global regulatory frameworks evolve, the availability of reliable analytical methods and high-quality reference standards remains paramount for ensuring both agricultural productivity and environmental protection. [5] [6] [4]

References

Application Notes: Ametoctradin MRLs in Herbs (EU)

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Context and Approval Status

Ametoctradin is a fungicide approved for use in the European Union. Its approval has been recently extended and remains active until at least 31 December 2025 [1]. The establishment of MRLs is governed by Regulation (EC) No 396/2005, which harmonizes pesticide residue levels across the EU to ensure food safety for all consumer groups [2].

Established Maximum Residue Levels (MRLs)

For the group of herbs and edible flowers, with the exception of sage and basil (which had pre-existing MRLs), the MRL for this compound has been raised to 20 mg/kg from a previous default limit of 0.01 mg/kg [3] [4] [5]. The table below summarizes the specific commodities affected.

Table 1: Modified MRLs for this compound in Selected Herbs

Commodity Code Commodity Name Existing EU MRL (mg/kg) Proposed EU MRL (mg/kg)
0256010 Chervil 0.01* 20
0256020 Chives 0.01* 20
0256030 Celery leaves 0.01* 20
0256040 Parsley 0.01* 20
0256060 Rosemary 0.01* 20
0256070 Thyme 0.01* 20
0256090 Laurel/bay leave 0.01* 20
0256100 Tarragon 0.01* 20
0256990 Other herbs and edible flowers 0.01* 20

Source: Adapted from EFSA Journal 2017;15(6):4869 [4]. *Indicates the MRL was set at the limit of quantification.

Consumer Risk Assessment Conclusion

The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment and concluded that the intake of residues resulting from the use of this compound on herbs according to the reported agricultural practice is unlikely to present a risk to consumer health [3] [4] [5]. The total calculated chronic dietary intake accounted for a maximum of 0.14% of the Acceptable Daily Intake (ADI), with the French toddler identified as the most critical consumer group [4].

Key Toxicological Reference Values
  • Acceptable Daily Intake (ADI): 10 mg/kg body weight per day [4] [5].
  • Acute Reference Dose (ARfD): Not deemed necessary [4] [5].

Experimental Protocols

Protocol 1: Residue Enforcement and Analytical Method

1.1. Residue Definition

  • For enforcement: this compound [4] [5].
  • For risk assessment (primary crops): this compound.
  • For risk assessment (rotational crops): Sum of this compound and soil metabolites M650F03 and M650F04, expressed as this compound [4].

1.2. Analytical Methodology

  • Principle: A sufficiently validated analytical method is required to enforce the residue definition in high-water-content crops like herbs.
  • Limit of Quantification (LOQ): The method must enable reliable quantification of residues at or above 0.01 mg/kg [4] [5].
  • Key Consideration: Metabolism studies indicate that this compound is stable, and the residue in primary crops is predominantly the parent compound [4].
Protocol 2: Metabolic Fate and Processing Studies

2.1. Metabolic Studies in Crops

  • Study Design: Investigate the metabolism of this compound following foliar application in representative crops (e.g., fruits, root vegetables, leafy vegetables).
  • Findings: The metabolic pattern in primary crops is sufficiently addressed. For rotational crops, the major residues identified are the soil metabolites M650F03 and M650F04 [4].

2.2. Processing Studies

  • Hydrolysis Studies: Demonstrated that this compound is stable and does not degrade during processing [4].
  • Magnitude of Residues: Specific studies on the magnitude of residues in processed herb commodities are not required, as the total theoretical maximum daily intake (TMDI) is below the trigger value of 10% of the ADI [4].
Protocol 3: Conducting Consumer Dietary Risk Assessment

3.1. Model and Inputs

  • Model: Use Revision 2 of the EFSA Pesticide Residues Intake Model (PRIMo) [4].
  • Input Data:
    • Proposed MRL (20 mg/kg for herbs).
    • Median residue levels from supervised field trials.
    • Toxicological reference values (ADI of 10 mg/kg bw per day).
    • European food consumption data.

3.2. Risk Characterization

  • Calculate the Chronic Exposure (theoretical maximum daily intake) as a percentage of the ADI.
  • An exposure accounting for less than 100% of the ADI indicates that the long-term intake is unlikely to pose a health risk [4].

Workflow and Pathway Diagrams

The following diagram visualizes the key decision-making process for MRL setting and risk assessment as outlined by EFSA.

Ametoctradin_MRL_Workflow Start Application to Modify MRL (Article 6, Reg. (EC) 396/2005) Data Data Submission & Evaluation (Sufficiency Check) Start->Data Metabolism Metabolism Studies - Primary Crops - Rotational Crops Data->Metabolism Analytics Analytical Method Validation LOQ = 0.01 mg/kg Data->Analytics RA_Model Dietary Risk Assessment Using EFSA PRIMo Model Metabolism->RA_Model Measure Risk Mitigation Consideration for Rotational Crops Metabolism->Measure Analytics->RA_Model Conclusion EFSA Conclusion No Consumer Health Risk MRL = 20 mg/kg RA_Model->Conclusion Tox Toxicological Assessment ADI = 10 mg/kg bw/day Tox->RA_Model

Diagram Title: EU MRL Setting and Risk Assessment Workflow

References

Ametoctradin efficacy against downy mildew cucumber

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Efficacy Data & Fungicide Options

Field trials have quantified the performance of ametoctradin, both alone and in combination programs.

Table 1: Efficacy of Fungicide Programs from Michigan Field Trials (2013)

This table summarizes the results of a trial evaluating different fungicide alternation programs on two cucumber cultivars, 'Vlaspik' and 'Arabian'. Disease incidence was measured against an untreated control [1].

Treatment Program (Alternated every 5-7 days)* Approximate Final Downy Mildew Incidence Approximate Cost per Acre (6 sprays)
Presidio* - alternate - Tanos* - alternate - Gavel < 8% $188.16
Presidio* - alternate - Previcur Flex* - alternate - Zampro* < 8% $234.64
Zampro* - alternate - Previcur Flex* - alternate - Ranman* ~11% $196.78
Zampro* - alternate - Tanos* - alternate - Gavel ~11% $187.64
Untreated Control 60% (Vlaspik); 35% (Arabian) -

*All treatments were tank-mixed with Bravo WeatherStik (chlorothalonil). Zampro contains this compound + dimethomorph [1].

Table 2: Recommended Fungicides for Cucumber Downy Mildew Control

This table lists fungicides effective against downy mildew, highlighting their FRAC codes to guide rotation programs [2] [1] [3].

Product Name Active Ingredient(s) FRAC Code PHI (Days) Efficacy Notes
Zampro This compound + Dimethomorph 45 + 40 0 [1] Provides excellent control as part of a program [1].
Ranman Cyazofamid 21 0 [1] Suppressed CDM >80% in bioassays [2].
Orondis Opti Oxathiapiprolin + Chlorothalonil 49 + M05 - Provided best level of control in field studies [2].
Gavel Zoxamide + Mancozeb 22 + M03 5 [1] -
Previcur Flex Propamocarb HCl 28 2 [1] Insensitivity reported; efficacy has varied [2].
Presidio Fluopicolide 43 2 [1] Insensitivity reported; efficacy has varied [2].
Chlorothalonil Chlorothalonil M05 - Protectant; critical for resistance management [2].
Mancozeb Mancozeb M03 - Protectant; critical for resistance management [2].

Application Protocol & Experimental Workflow

For replicable experimental or field application, follow this structured protocol. The subsequent diagram maps the logical workflow for a season-long disease management strategy.

Start Start: Season Planning Step1 1. Pre-Planting: Select CDM-tolerant cucumber varieties (e.g., Citadel, DMR401) Start->Step1 Step2 2. Preventive Program Initiation: Begin fungicide applications at seedling stage Step1->Step2 Step3 3. Application Parameters: - Interval: Every 5-7 days (pre-disease) - Interval: Every 5 days (post-detection) - Mix: this compound product + protectant (e.g., chlorothalonil or mancozeb) Step2->Step3 Step4 4. Disease Detection & Adjustment: Scout fields; use CDM forecasting tools Step3->Step4 Step5 5. Implement Curative Program: Rotate this compound with other effective FRAC groups Step4->Step5 Step6 6. Continuous Monitoring: Assess efficacy and adjust program if needed Step5->Step6 End Season End Step6->End

Figure 1: Experimental and Field Application Workflow for Managing Cucumber Downy Mildew.

Key Workflow Steps:
  • Pre-Planting Variety Selection: Choose varieties with documented Clade 2 CDM tolerance, such as Citadel (pickling), Peacemaker (pickling), or DMR401 (slicing), as there is no complete genetic resistance [2] [4].
  • Preventive Program Initiation: Begin fungicide applications early. This compound is most effective as a protectant [5].
  • Application Parameters: Applications should be made every 5-7 days before disease is confirmed, and shortened to every 5 days after confirmation [1]. This compound must be tank-mixed with a protectant fungicide like chlorothalonil or mancozeb. This is critical for resistance management and controlling other foliar diseases [2] [1].
  • Program Adjustment and Rotation: this compound (FRAC 45) must be rotated in a structured program with other effective modes of action. An example sequence is: Gavel (FRAC 22/M03) -> Orondis Opti (FRAC 49/M05) -> Ranman (FRAC 21) -> Orondis Ultra (FRAC 49/40) -> Curzate (FRAC 27) [2].

Resistance Management Guidelines

The cucumber downy mildew pathogen has a high risk of developing fungicide resistance.

  • Strict FRAC Rotation: Do not apply this compound or any other single-site mode of action fungicide consecutively. Rotate with 3-4 different FRAC groups in a season [2].
  • Mandatory Use of Protectants: Always combine this compound with a multi-site protectant (e.g., chlorothalonil or mancozeb) to reduce selection pressure [2] [1].
  • Monitoring for Resistance: If loss of efficacy is observed, discontinue use of that FRAC group for the remainder of the season [2].

References

Comprehensive Application Notes and Protocols for Ametoctradin in Potato Late Blight Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Potato Late Blight and Ametoctradin

Potato late blight, caused by the oomycete pathogen Phytophthora infestans, represents the most devastating disease affecting global potato production, capable of causing complete crop loss under favorable environmental conditions. The economic significance of this pathogen cannot be overstated, with historical consequences exemplified by the Irish Potato Famine and continuing modern-day yield reductions worldwide. In response to this persistent threat, the fungicide this compound has emerged as a critical management tool, particularly when formulated in combination with dimethomorph. This compound belongs to FRAC Group 45, which comprises quinone outside inhibitor (QoI) fungicides that disrupt cellular respiration in pathogens. When combined with dimethomorph (FRAC Group 40), which inhibits cellulose synthesis, this mixture provides multi-site activity essential for effective late blight control and resistance management [1].

The Zampro formulation, containing both this compound and dimethomorph, has demonstrated significant efficacy in field conditions against various genotypes of Phytophthora infestans. Recent regulatory changes affecting other fungicides, particularly chlorothalonil products, have further elevated the importance of effective alternative chemistries such as this compound for sustainable potato production systems. With the cancellation of several Special Local Need (SLN) labels for chlorothalonil products and impending rate reductions established by the EPA Interim Decision (effective 2026), potato growers face increased pressure to identify reliable fungicide options that provide consistent disease control while maintaining economic viability [1].

Efficacy Data and Performance Analysis

Spray Frequency Impact on Disease Control and Yield

Table 1: Effect of this compound + Dimethomorph Spray Frequency on Late Blight Control and Potato Yield

Spray Interval Total Sprays rAUDPC Reduction Yield Impact Key Genotypic Variations
4-day interval Not specified Significant reduction Increased yield Standard response
7-day interval 9 sprays Significant reduction Increased yield Optimal economic efficiency
10-day interval Not specified Significant reduction Increased yield Standard response
Positive control 18 sprays Reference level Reference yield Standard response
Unsprayed control 0 sprays Baseline 93.2% yield loss All genotypes susceptible

Field experiments conducted in Bansoa, Cameroon during the 2019 and 2020 growing seasons demonstrated that all fungicide spray frequencies of this compound + dimethomorph significantly reduced the relative area under the disease progress curve (rAUDPC) and consequently increased potato yield compared to unsprayed controls. The research employed a split-plot design with three replications, comparing three spray intervals (4-, 7-, and 10-day) across seven potato genotypes (Banso, CIPIRA, Desiree, Dosa, Jacob2005, Manate, and Tezelfo). The positive control consisted of a mancozeb-based mixture applied at 3-day intervals (totaling 18 sprays), while negative control plots remained unsprayed [2] [3].

The most economically efficient spray frequency identified was the 7-day interval, which achieved comparable disease control to the more frequently applied positive control while requiring only nine sprays throughout the season. This optimized application schedule resulted in an increased net return of $9,738 per hectare with 9.6% profitability compared to the commonly used fungicide mixture. Researchers also noted important genotypic variations in response to treatment, with Banso and CIPIRA genotypes demonstrating lower rAUDPC values, suggesting the total number of fungicide sprays could potentially be reduced to as few as six for these specific varieties without compromising disease control efficacy [2].

Economic Analysis of Application Strategies

Table 2: Economic Analysis of this compound + Dimethomorph Application Strategies

Application Parameter 7-Day Interval Positive Control Economic Advantage
Total sprays per season 9 18 50% reduction in sprays
Net return per hectare $9,738 Not specified Significant increase
Profitability percentage 9.6% Reference Against control mixture
Genotype-specific optimization Banso, CIPIRA: 6 sprays Standard schedule Reduced application costs

The economic analysis derived from the field experiments reveals substantial financial advantages through optimized application timing. The 7-day interval protocol generated a net return of $9,738 per hectare with 9.6% profitability compared to the conventional fungicide mixture. This economic benefit stems from both reduced input costs (50% fewer applications than the positive control) and maintained yield quality. The mean yield loss associated with unsprayed plots was dramatic at 93.2%, highlighting the critical importance of effective fungicide protection in potato production systems [2] [3].

For researchers evaluating application strategies, these findings demonstrate that precision scheduling based on specific genotype susceptibility can further enhance economic returns. The identified potential to reduce spray applications to six for less susceptible genotypes like Banso and CIPIRA represents an additional cost-saving opportunity without compromising disease control efficacy. This approach aligns with integrated pest management principles by minimizing chemical inputs while maintaining protection against this devastating pathogen [2].

Application Protocol and Implementation Guidelines

Recommended Application Parameters
  • Product Formulation: Utilize commercial formulations containing both this compound and dimethomorph such as Zampro, which contains both active ingredients. Application rates should be calibrated between 11-14 fluid ounces per acre, as registered in the 2024 Midwest Vegetable Production Guide [1].

  • Application Timing: Initiate applications according to preventative principles before disease symptoms are visible in the field, particularly when environmental conditions (moderate temperatures, high humidity, prolonged leaf wetness) favor Phytophthora infestans development and infection. Maintain a consistent 7-day application interval throughout the season, with the potential to extend to 10-day intervals during periods of low disease pressure or for less susceptible genotypes [2] [1].

  • Water Volume and Coverage: Apply with sufficient water volume to ensure complete coverage of the potato canopy. For ground applications, a minimum of 20 gallons per acre is recommended, increasing to 30-50 gallons per acre for dense canopies. Aerial applications should use 5-10 gallons per acre with appropriate adjuvants to enhance deposition and coverage [1].

  • Pre-harvest Interval: Observe the 4-day pre-harvest interval specified for this compound + dimethomorph formulations to ensure compliance with food safety regulations and minimize residue concerns at harvest [1].

Integration Within Fungicide Programs
  • Program Placement: Position this compound + dimethomorph within a rotational program with other effective fungicides from different FRAC groups. This approach provides comprehensive disease control while mitigating resistance development. The combination product should be applied during periods of high disease pressure when superior efficacy is required [1].

  • Effective Tank-Mix Partners: Combine with protectant fungicides such as mancozeb (FRAC Group M3) or chlorothalonil (FRAC Group M5) to broaden the spectrum of activity and enhance anti-resistance management. These mixtures provide additional protection against both late blight and early blight pathogens [1].

  • Resistance Management: Adhere to FRAC guidelines by limiting consecutive applications of this compound + dimethomorph alone. Implement a maximum of two sequential applications before rotating to fungicides with different modes of action. Consult regional resistance monitoring reports to inform program adjustments based on local pathogen population sensitivity [1].

Experimental Protocol for Field Evaluation

Research Design and Setup
  • Experimental Design: Implement a split-plot design with three replications to evaluate this compound + dimethomorph efficacy. Assign spray frequencies (4-, 7-, and 10-day intervals) as main plot treatments and potato genotypes as subplot treatments. Include both positive control (conventional fungicide regime) and untreated control plots for comparison [2].

  • Site Selection: Choose field sites with natural disease pressure or establish artificial inoculation protocols to ensure uniform pathogen distribution. The research conducted in Bansoa, Cameroon demonstrated the importance of selecting locations with consistent late blight pressure across growing seasons (August-October 2019 and 2020) to generate reliable, replicable data [2] [3].

  • Application Methodology: Use standardized equipment such as CO₂-pressurized backpack sprayers equipped with flat-fan nozzles calibrated to deliver 20 gallons per acre at 30 psi. Maintain consistent spray volume across all treatments to ensure comparable coverage and product deposition [2].

Data Collection and Assessment
  • Disease Assessment: Evaluate late blight severity at regular intervals (every 3-4 days) using standardized disease assessment scales (e.g., 0-100% foliage affected). Calculate the relative area under the disease progress curve (rAUDPC) to quantify treatment effects on disease development over time. This metric provides a comprehensive assessment of fungicide efficacy throughout the growing season [2] [3].

  • Yield Components: Harvest center rows from each plot and measure total tuber yield, grading according to market standards. Calculate percent marketable yield by excluding misshapen, diseased, or undersized tubers. Weigh and record yield data from each subplot separately to maintain statistical integrity of the split-plot design [2].

  • Economic Analysis: Document all input costs including fungicide materials, application expenses, and custom application fees where applicable. Calculate net returns by subtracting total production costs from gross revenue based on local market prices for potato tubers. Determine profitability percentages compared to standard fungicide regimes [2].

  • Statistical Analysis: Subject data to analysis of variance (ANOVA) using appropriate statistical software. Separate means using Fisher's Protected LSD at p≤0.05. For rAUDPC data, ensure proper transformation where necessary to meet assumptions of normality and homogeneity of variance [2].

Resistance Management and Regulatory Considerations

FRAC Group Classification and Mode of Action

This compound belongs to FRAC Group 45, classified as a quinone outside inhibitor (QoI) fungicide that targets the cytochrome bc1 complex in mitochondrial respiration. Its partner dimethomorph belongs to FRAC Group 40, which inhibits cellulose synthesis in oomycete pathogens. This combination provides two distinct modes of action against Phytophthora infestans, making it a valuable resistance management tool when used within a diversified fungicide program [1].

The multi-site activity of this mixture delivers enhanced protection against late blight compared to single-site fungicides. However, the single-site activity of both components necessitates careful resistance management through strategic rotation with fungicides from different FRAC groups. Regular monitoring of pathogen populations for sensitivity shifts is recommended to preserve long-term efficacy of this important fungicide combination [1].

Anti-Resistance Strategies
  • Application Limitation: Restrict the number of sequential applications of this compound + dimethomorph to no more than two before rotating to fungicides with different modes of action. This approach reduces selection pressure on pathogen populations and delays resistance development [1].

  • Tank-Mix Partners: Combine with multi-site protectants such as mancozeb (FRAC M3) or chlorothalonil (FRAC M5) to broaden the activity spectrum and provide additional anti-resistance benefits. These mixtures have demonstrated efficacy in resistance management for other fungicide classes [1].

  • Programmed Rotations: Implement structured rotations with fungicides from different FRAC groups such as fluazinam (Group 29), propamocarb (Group 28), or cymoxanil (Group 27). The integration of various modes of action throughout the season provides robust disease control while mitigating resistance risks [1].

Visual Workflows and Experimental Diagrams

ametoctradin_protocol This compound Experimental Workflow Start Study Objective: Evaluate Spray Frequency Efficacy Design Split-Plot Design with Three Replications Start->Design MainPlot Main Plot Treatments: Spray Intervals (4,7,10-day) Design->MainPlot SubPlot Subplot Treatments: Seven Potato Genotypes MainPlot->SubPlot Controls Controls: Positive (18 sprays) & Untreated Negative SubPlot->Controls DataColl Data Collection: rAUDPC & Yield Components Controls->DataColl Analysis Economic & Statistical Analysis DataColl->Analysis Results Results: 7-day Interval Most Economically Efficient Analysis->Results

Figure 1: Experimental workflow for evaluating this compound + dimethomorph spray frequency efficacy against potato late blight [2]

decision_tree Late Blight Management Decision Protocol Start Initiate Late Blight Management Program AssessRisk Assess Late Blight Risk: Environment, Region, Pathogen Presence Start->AssessRisk HighRisk High Risk Period AssessRisk->HighRisk Favorable Conditions LowRisk Low Risk Period AssessRisk->LowRisk Unfavorable Conditions App1 Apply this compound + Dimethomorph (7-day interval) HighRisk->App1 App2 Consider Extended Interval (10-day) or Alternative Fungicides LowRisk->App2 Monitor Monitor Disease Progression & Environmental Conditions App1->Monitor App2->Monitor Adjust Adjust Program Based on Efficacy & Economic Factors Monitor->Adjust

Figure 2: Decision protocol for implementing this compound in late blight management programs [2] [1]

Conclusion and Future Research Directions

The optimized application of this compound + dimethomorph at 7-day intervals represents a significant advancement in late blight management, achieving comparable disease control to conventional programs with 50% fewer applications. This approach offers substantial economic benefits with increased net returns of $9,738 per hectare and 9.6% profitability compared to standard fungicide mixtures. The identification of genotype-specific responses further enables precision application strategies, potentially reducing spray requirements to six applications for less susceptible varieties like Banso and CIPIRA [2] [3].

Future research should focus on regional validation of these application protocols across diverse geographic locations with varying Phytophthora infestans populations. Additionally, investigation of tank-mix partnerships with newly registered fungicides and biological alternatives could further enhance integrated disease management strategies. As regulatory landscapes evolve and resistance management concerns grow, the continued refinement of this compound application timing within holistic fungicide programs will remain essential for sustainable potato production worldwide [2] [1].

References

Ametoctradin residue definition enforcement risk assessment

Author: Smolecule Technical Support Team. Date: February 2026

Ametoctradin Residue Definitions

The residue definitions for this compound, as established by the European Food Safety Authority (EFSA), are categorized by purpose and commodity type. These definitions are central to both regulatory enforcement and consumer safety evaluations.

Table 1: Residue Definitions for this compound

Commodity Group For Enforcement For Risk Assessment
All Plant Commodities (Primary crops) This compound [1] [2] This compound [1] [2]
Rotational Crops This compound [1] Sum of this compound, M650F03, and M650F04 (expressed as this compound) [1] [2]
Honey This compound [2] [3] Sum of this compound, M650F03, and M650F04 (expressed as this compound) [2] [3]

Analytical Methods for Enforcement

A robust analytical method is critical for monitoring and enforcing the defined residue levels. The following protocol is adapted from a validated approach for various fruits and vegetables [4].

Protocol: Determination of this compound Residues using Modified QuEChERS and UPLC-MS/MS

1. Principle A rapid, effective, and sensitive method for quantifying this compound residues in high-water-content matrices using a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation followed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [4].

2. Reagents and Materials

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
  • Standards: this compound certified reference standard
  • QuEChERS Kits: Kits containing anhydrous magnesium sulfate (MgSO₄) and salts for extraction

3. Equipment

  • Ultra-Performance Liquid Chromatography (UPLC) system
  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive mode (ESI+) [4]
  • Analytical balance
  • Centrifuge
  • Vortex mixer

4. Detailed Experimental Procedure

  • Sample Preparation: Homogenize the sample (e.g., apple, cucumber, cabbage, tomato, grape). Weigh a representative portion into a centrifuge tube.
  • Extraction: Add acetonitrile and the contents of the QuEChERS extraction kit to the sample. Shake vigorously and centrifuge.
  • Clean-up: Transfer an aliquot of the supernatant to a dispersive Solid-Phase Extraction (d-SPE) tube containing clean-up sorbents. Shake and centrifuge.
  • Analysis: Inject the purified extract into the UPLC-MS/MS system.

5. Chromatographic and Mass Spectrometric Conditions

  • UPLC Column: C18 reverse-phase column
  • Run Time: < 5.0 minutes [4]
  • Mobile Phase: Gradient elution using water and methanol (or acetonitrile), both with modifiers like formic acid or ammonium acetate.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound must be optimized.

6. Method Validation The method should be validated for the following parameters [4]:

  • Linearity: Excellent linearity with coefficient of determination (R²) > 0.9969.
  • Limit of Detection (LOD): As low as 0.043 μg/kg.
  • Limit of Quantification (LOQ): Does not exceed 0.135 μg/kg in all matrices.
  • Accuracy (Recovery): Mean recovery ranging from 81.81% to 100.1%.
  • Precision (Repeatability): Intra-day Relative Standard Deviation (RSDr) in the range of 0.65–7.88%.

For honey, methods based on LC–MS–Q–ToF (QuEChERS) have been used, validating a screening detection limit (SDL) of 0.0025 mg/kg [2].

Risk Assessment Framework

The consumer risk assessment for this compound concludes that dietary intake from its authorized uses is unlikely to present a health risk [1] [2]. The core toxicological and intake assessment data are summarized below.

Table 2: Toxicological Reference Values and Exposure Assessment

Assessment Parameter Value / Outcome Source / Comment
Acceptable Daily Intake (ADI) 0.01 mg/kg body weight per day (10 mg/kg bw per day) [1] Derived from the EU peer review.
Acute Reference Dose (ARfD) Not deemed necessary [1] [2] Due to low acute toxicity.
Highest Calculated Exposure Long-term intake accounted for 0.14% of the ADI (French toddler diet) [1] and 0.2% of the ADI (NL toddler diet) [2]. Calculated using EFSA's PRIMo model. Exposure is significantly below the ADI.

Experimental & Regulatory Workflow

The following diagram illustrates the logical workflow for determining the appropriate residue definition and conducting the corresponding risk assessment.

Start Start: Identify Commodity A Is it a rotational crop or honey? Start->A B Enforcement Residue Definition: This compound A->B No (Primary Crop) D Risk Assessment Definition: Sum of this compound, M650F03, and M650F04 A->D Yes C Risk Assessment Definition: This compound B->C E Proceed with Analytical Method & Risk Assessment C->E D->E

Key Considerations & Data Gaps

  • Rotational Crops: The soil metabolites M650F03 and M650F04 can be taken up by subsequent crops in the rotation. Member States are advised to consider risk mitigation measures to prevent their presence in rotational crops [1].
  • Analytical Scope: The standard enforcement method using the parent compound alone is sufficient for MRL compliance monitoring. However, for a comprehensive risk assessment of rotational crops and honey, analytical methods must also quantify the metabolites M650F03 and M650F04 [1] [2].
  • Method Validation: When applying the analytical protocol to a new commodity, a full re-validation is required to confirm the stated performance parameters (LOQ, recovery, precision) are met in that specific matrix.

I hope these detailed application notes and protocols are helpful for your work. Should you require further clarification on specific methodological details, please feel free to ask.

References

Ametoctradin storage stability studies residue trials

Author: Smolecule Technical Support Team. Date: February 2026

Ametoctradin Residue Definitions and Metabolism

For a consistent analysis across different study types, the European Food Safety Authority (EFSA) has established specific residue definitions for this compound.

Table 1: Residue Definitions for this compound (EFSA)

Matrix Residue Definition for Enforcement Residue Definition for Risk Assessment
Primary Plant Commodities (e.g., herbs, fruits) This compound [1] This compound [1]
Rotational Crops This compound [1] Sum of this compound, M650F03, and M650F04, expressed as this compound [1]
Honey This compound [2] Sum of this compound, M650F03, and M650F04, expressed as this compound [2]

Metabolism studies show that in primary crops, the parent compound (This compound) is the main residue. The soil metabolites M650F03 and M650F04 become relevant for rotational crops and any commodities, like honey, that may be exposed through soil uptake [1] [2]. Hydrolysis studies indicate that this compound is stable and does not degrade during processing like heating [1].

Residue Trial Data and Derived MRLs

Residue trials are conducted to determine the maximum residue levels (MRLs) expected from specific agricultural uses. The following tables summarize MRLs established from such trials.

Table 2: Selected EU MRLs for this compound in Plant Commodities

Commodity Group Specific Commodity Existing EU MRL (mg/kg) Proposed/Set EU MRL (mg/kg)
Herbs and Edible Flowers (except sage and basil) Chervil, Chives, Parsley, etc. 0.01* (LOQ) 20 [1]
Fruiting Vegetables (Group 8-10) - - 1.5 [3]
Leafy Vegetables (Group 4) - - 40.0 [3]
Grapes - - 4.0 [3]

Note: * Indicates the MRL was set at the Limit of Quantification (LOQ). LOQ for the applied analytical method was 0.01 mg/kg [1].

Table 3: U.S. Tolerance for this compound in Honey

Commodity Existing U.S. Tolerance (ppm) Comment
Honey Not specified in search results The U.S. tolerance for this compound in honey was not found in the searched documents.

Consumer Risk Assessment

EFSA uses a standardized model to ensure that consumer exposure to pesticide residues remains within safe limits.

  • Toxicological Reference Values:
    • Acceptable Daily Intake (ADI): 10 mg/kg body weight per day [1] [2]
    • Acute Reference Dose (ARfD): Not deemed necessary [1] [2]
  • Exposure Assessment: The highest calculated long-term dietary intake accounted for only 0.2% of the ADI (NL toddler diet), well below the safety threshold. The contribution from residues in honey was insignificant (<0.01% of the ADI) [2].

Analytical Method for Residue Quantification

A robust analytical method is crucial for generating reliable data in residue and storage stability trials.

  • Core Principle: The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [4].
  • Residue Extraction:
    • Commodities: Fruits and vegetables are extracted with acetonitrile [4].
    • Honey: A QuEChERS method with LC-MS-Q-ToF is used, validated at a Screening Detection Limit (SDL) of 0.0025 mg/kg [2].
  • Clean-up: Different sorbents, including PSA (Primary Secondary Amine), C18 (octadecylsilane), and GCB (Graphitized Carbon Black), can be employed to remove interfering matrix components [4].
  • Analysis:
    • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode [4].
    • Ion Transitions: The precursor ion is [M+H]+. Two product ion transitions are monitored: one for quantification (more abundant) and one for confirmation (less abundant) [4].
    • LOQ: The method can achieve impressive LOQs as low as 0.032–0.135 μg/kg for various fruits and vegetables [4].

The following diagram illustrates the workflow for sample analysis.

Sample Sample Extraction QuEChERS Extraction with Acetonitrile Sample->Extraction CleanUp Clean-up with SPE Sorbents (e.g., PSA, C18, GCB) Extraction->CleanUp InstrumentalAnalysis UPLC-MS/MS Analysis (MRM Mode, Positive ESI) CleanUp->InstrumentalAnalysis Data Residue Quantification InstrumentalAnalysis->Data

Protocol Guidance for Storage Stability Studies

While the search results confirm that "The residue trials submitted are supported by acceptable storage stability data" [1], the specific experimental protocols (e.g., duration, temperature conditions) are not detailed. To design such studies, consider these key principles:

  • Study Necessity: Storage stability studies are mandatory for residue trials to demonstrate that the residue concentration in the frozen stored samples remains unchanged for the entire duration between sample collection and analysis [1].
  • Best Practice Design:
    • Fortify control matrix samples with the analyte at a known concentration.
    • Store these fortified samples alongside the actual trial samples under the same conditions (typically ≤ -18°C).
    • Analyze the fortified samples at intervals over the storage period.
    • The recovery of the analyte from the stored fortified samples should be within acceptable limits (typically 70-120%) to prove stability.

References

Ametoctradin soil degradation half-life metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Ametoctradin Degradation Data & Metabolites

The following table summarizes quantitative data on this compound's degradation in different systems, which is crucial for setting up and interpreting your experiments.

System/Condition Half-life (T₁/₂) Key Metabolites Identified Degradation Efficiency & Notes
Natural Soil (ex vivo) [1] [2] Approx. 14 days M650F01, M650F02, M650F03, M650F04 ~86% degradation in 14 days (NJ soil); M650F03 is the primary metabolite.
Packed-Bed Bioreactor (PBBR) [1] [2] Not specified M650F01, M650F02, M650F03, M650F04 81% degradation in 72 hours; "Clean" metabolite profiles without humic acid interference.
Soil with Fungal Strain (A. fumigatus) [3] 16 days Pathway established (specifics not listed) 71% degradation of the parent compound.
Soil Microbiota (General) [3] 34 days Pathway established (specifics not listed) 47% degradation of the parent compound.

The chemical degradation primarily involves soil microorganisms metabolizing the long aliphatic chain on the this compound molecule, while the triazolopyrimidine amine ring structures remain largely unaltered [1] [2].

Detailed Experimental Protocols

Here are methodologies from published studies that you can adapt or reference for your work.

Protocol for ex vivo Soil Degradation Study [1] [2]

This protocol is used to study degradation in a controlled laboratory environment using natural soil cores.

  • Soil Preparation: Collect approximately 1 kg of soil from the desired agricultural location. The study used soils from California (US), New Jersey (US), and Germany (LUFA).
  • Treatment: Place soil in containers linked to a CO₂-scrubbed air source. Treat the soil with this compound at a concentration of 2.4 μg mL⁻¹.
  • Incubation: Harvest soil samples after 14 days.
  • Analysis: Analyze soil in triplicate using HPLC-MS/MS to confirm parent compound degradation and identify metabolites.
Protocol for In vitro Biodegradation using a Packed-Bed Bioreactor (PBBR) [1] [2]

This system accelerates degradation and generates cleaner metabolite profiles free of humic substances.

  • System Setup: Utilize a dynamic packed-bed bioreactor system to culture complex microbial consortia derived from soil.
  • Inoculation: The bioreactor is inoculated with a soil-derived microbial community.
  • Operation: Challenge the system with this compound and monitor degradation over time.
  • Analysis: Sample the output and use HPLC-MS/MS to analyze degradation metabolites. This method achieved significant degradation within 72 hours.
Protocol for Fungal Degradation Study [3]

This approach uses selected fungal strains to accelerate degradation.

  • Strain Selection: Utilize known fungal strains such as Aspergillus fumigatus, A. niger, A. flavus, Lasiodiplodia theobromae, or Penicillium chrysogenum.
  • Culture & Challenge: Grow the fungal strain in a suitable aqueous media and challenge it with this compound.
  • Incubation & Monitoring: Monitor the degradation over days to weeks. Aspergillus fumigatus demonstrated 71% degradation with a half-life of 16 days.
  • Analysis: Use metabolic profiling to establish a degradation pathway.

Experimental Workflow Diagrams

The following diagrams outline the core workflows for the key experimental approaches described above.

soil_workflow start Start Soil Study collect Collect & Prepare Soil Samples start->collect treat Treat Soil with this compound (2.4 μg mL⁻¹) collect->treat incubate Incubate ex vivo (14 days) treat->incubate analyze Analyze via HPLC-MS/MS incubate->analyze results Results: Metabolite Profile & Half-life analyze->results

reactor_workflow start Start PBBR Study inoculate Inoculate Bioreactor with Soil Microbes start->inoculate challenge Challenge with this compound inoculate->challenge monitor Monitor Degradation (72 hours) challenge->monitor analyze Analyze via HPLC-MS/MS monitor->analyze results Results: 'Clean' Metabolite Profile & Accelerated Degradation analyze->results

Frequently Asked Questions (FAQs)

Q1: Why should I consider using a packed-bed bioreactor (PBBR) instead of a traditional ex vivo soil study? The PBBR system offers two main advantages for metabolite profiling [1] [2]:

  • Speed: It significantly accelerates the degradation process (81% degradation in 72 hours vs. weeks in soil).
  • Cleaner Samples: It generates metabolite profiles free of inhibitory substances like humic acids, which are common in soil samples and can interfere with analysis, raise the limit of detection, and reduce degradation efficiency in vitro.

Q2: Which soil microbial taxa are linked to this compound degradation and could serve as biomarkers? Microbiome analysis using 16S rRNA sequencing has shown that the biodegradation of this compound in both ex vivo soils and in vitro in the bioreactor correlates with a significant increase in the relative abundance of the order Burkholderiales [1] [2]. Furthermore, other known degraders of xenobiotic compounds, such as Mycobacterium, Rhodococcus, Comamonas, Burkholderia, Variovorax, Methylibium, and Pseudomonas, also increased in relative abundance after treatment [1] [2].

Q3: My degradation experiment seems slow. What factors can influence the rate? The degradation rate is highly dependent on the microbial community. Key factors include:

  • Soil Source: The microbial composition varies by location. For example, New Jersey soil showed the highest degradation in one study [1] [2].
  • Microbial Diversity: Soils with higher microbial diversity may respond differently to the fungicide [1] [2].
  • Use of Specific Degraders: Inoculating a system with a potent fungal strain like Aspergillus fumigatus can accelerate degradation compared to relying on the native soil community alone [3].

References

Microbial Degradation of Ametoctradin: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the core microbial mechanism behind ametoctradin biodegradation? A1: Research consistently shows that the biodegradation of this compound, a triazolopyrimidine fungicide, is primarily driven by specific soil-borne microbial consortia. The most significant finding across studies is the correlated increase in the population of bacteria from the order Burkholderiales during active degradation, both in laboratory settings and natural soils [1] [2] [3]. These bacteria are well-characterized degraders of xenobiotic (man-made) compounds. Furthermore, certain specialized fungal strains have also been identified as effective for accelerated remediation [4].

Q2: What are the optimal microbial sources and consortia for efficient degradation? A2: The effectiveness of a microbial consortium can vary based on its source. The table below summarizes the key types of inoculants used in recent studies:

Microbial Source/Type Key Organisms/Members Degradation Efficiency / Notes
Soil-derived consortium [1] Burkholderiales 81% degradation of parent compound in 72 hours in a packed-bed bioreactor.
Selected Fungal Strains [4] Specific fungal species (not named in abstract) Described as an effective, affordable, and promising remediation method.
Different Agricultural Soils [4] Native microorganisms Soil rich in microorganisms can effectively clean contaminated areas.

Q3: What are the established experimental protocols for studying degradation? A3: You can employ both traditional and advanced bioreactor-based methods.

  • Protocol 1: Packed-Bed Bioreactor (for in vitro studies) This method is effective for generating metabolite profiles free of inhibitory substances like humic acids [1].

    • Inoculum: Collect soil from a site with a history of this compound use to ensure an adapted microbial community.
    • Bioreactor Setup: Pack a column with an inert solid support material and continuously circulate a nutrient medium inoculated with the soil-derived microbial consortium.
    • Operation: Introduce this compound into the system and maintain optimal environmental conditions (e.g., aeration, temperature, pH).
    • Monitoring: Track this compound depletion and metabolite formation over time using analytical techniques like HPLC or LC-MS.
    • Community Analysis: Use high-throughput sequencing (e.g., 16S rRNA gene sequencing) to monitor shifts in the microbial community, specifically observing the increase in Burkholderiales [1].
  • Protocol 2: Ex Vivo Soil Microcosm (for environmental simulation)

    • Soil Preparation: Use non-sterile, natural agricultural soils in laboratory containers (microcosms).
    • Treatment: Apply this compound at field-relevant concentrations.
    • Incubation: Incubate under controlled conditions that mimic the natural environment.
    • Analysis: Measure the this compound half-life, which has been found to be around 2 weeks in soil, and compare it to degradation in a bioreactor [1]. Analyze the soil microbiome at various time points to confirm the enrichment of degraders like Burkholderiales.

The following diagram illustrates the core workflow and logical relationship between these two primary experimental approaches:

G Start Study Objective: This compound Biodegradation Approach1 Packed-Bed Bioreactor (In Vitro System) Start->Approach1 Approach2 Ex Vivo Soil Microcosm (Environmental Simulation) Start->Approach2 Step1A 1. Collect soil-derived microbial consortium Approach1->Step1A Step2A 1. Prepare non-sterile agricultural soil Approach2->Step2A Step1B 2. Set up packed-bed bioreactor with medium Step1A->Step1B Step1C 3. Introduce this compound and monitor degradation Step1B->Step1C Step1D 4. Analyze microbial community shifts Step1C->Step1D Finding Key Finding: Increased Burkholderiales abundance correlates with accelerated degradation Step1D->Finding Step2B 2. Apply this compound at field concentration Step2A->Step2B Step2C 3. Incubate and measure compound half-life Step2B->Step2C Step2D 4. Analyze soil microbiome changes Step2C->Step2D Step2D->Finding

Q4: What are common issues and solutions when cultivating degradation consortia?

Problem Possible Cause Troubleshooting Tips
Slow or No Degradation Microbial community not adapted to this compound. Pre-expose the inoculum source (soil) to this compound to enrich for degraders. Use soil with a history of fungicide application [1].
Loss of Degradation Activity in Sub-Culture Unstable consortium; key members are being outcompeted. Avoid excessive sub-culturing. Consider using a mixed consortium directly from an active bioreactor or soil microcosm [1] [2].
Inconsistent Results Between Replicates Inhomogeneous distribution of microbes or this compound in soil. Ensure thorough mixing of soil and homogenous application of the compound. Use larger sample sizes to account for natural soil heterogeneity [4].

Q5: How can the degradation process be monitored and analyzed? A5: A multi-faceted approach is recommended for confirmation.

  • Chemical Analysis: Use LC-MS/MS to precisely measure the depletion of the this compound parent compound and identify the formation of transformation products or metabolites [1].
  • Microbial Community Analysis: Employ 16S rRNA amplicon sequencing to track the dynamics of the microbial population. The key signature of successful degradation is an observed increase in the relative abundance of Burkholderiales [1] [3].
  • Activity Assays: Compare the degradation rate in your active system to a sterile control to confirm that removal is biologically mediated and not due to abiotic factors like adsorption or hydrolysis.

References

Ametoctradin soil metabolites M650F03 M650F04 identification

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding M650F03 & M650F04

Here are answers to some foundational questions about these metabolites.

  • What are M650F03 and M650F04? M650F03 and M650F04 are the major soil metabolites resulting from the microbial degradation of the fungicide Ametoctradin. They are formed through the oxidation of the aliphatic side chain of the parent compound, while the amine ring structures remain largely unaltered [1].
  • Why is identifying them important? From a regulatory perspective, the nature of these residues is critical for consumer risk assessment. For rotational crops, the residue definition for risk assessment has been proposed as the sum of this compound, M650F03, and M650F04, expressed as this compound [2]. From a research standpoint, their presence indicates the activity of specific soil microbial consortia in breaking down the fungicide [1].
  • What are the primary analytical techniques used? The standard method for identifying and quantifying these metabolites is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) [1] [3]. For enforcement purposes, the residue definition is this compound itself, and a sufficiently validated analytical method is available to control residues at or above a 0.01 mg/kg limit of quantification (LOQ) [2].

Experimental Protocol: Soil Degradation Study

The following table outlines a standard protocol for studying this compound degradation and its metabolites in an ex vivo soil system, based on published research [1] [3].

Step Parameter Details
1. Soil Preparation Soil Samples Collect from various agricultural locations (e.g., CA, NJ, Germany LUFA 2.2 & 2.3 as referenced) [1].
Sample Setup Place ~1 kg of soil into replicate containers linked to a CO2-scrubbed air source [1].
2. Compound Application Treatment Treat soil samples with 2.4 mg this compound per kg of soil [1] [3].
3. Incubation & Monitoring Incubation Period 14 days [1] [3].
Analysis Monitor microbial community changes via 16S/18S rRNA amplicon sequencing [1].
4. Residue Analysis Extraction Recover residues from soil samples.
Analysis Technique HPLC-MS/MS for confirmation of degradation and identification of metabolites M650F01, M650F02, M650F03, and M650F04 [1] [3].

Mass Spectrometry Identification Workflow

Identifying unknown metabolites involves a multi-step process that leverages different data types from the mass spectrometer for increasing levels of confidence. The following diagram illustrates this workflow.

G Start Sample Injection (LC-MS System) MS1 MS1 Analysis Start->MS1 MS1_Data Accurate Mass & Isotope Pattern MS1->MS1_Data Formula Molecular Formula Assigned MS1_Data->Formula Annotation Annotation Confidence Levels MS1_Data->Annotation MS2 MS2 / Fragmentation Analysis Formula->MS2 RT Retention Time (RT) Analysis Formula->RT MS2_Data Fragmentation Spectrum MS2->MS2_Data Struct_Info Structural Information Gained MS2_Data->Struct_Info Confidence High-Confidence Metabolite ID Struct_Info->Confidence Struct_Info->Annotation RT_Data Chromatographic Behavior RT->RT_Data RT_Data->Struct_Info

The workflow shows how different data types contribute to identification [4]:

  • MS1 Data: Provides the accurate mass, which allows for the assignment of a potential molecular formula [5] [4].
  • MS2 Data: Offers structural information by revealing how the molecule breaks apart, helping to distinguish between compounds with the same formula but different structures [4].
  • Retention Time (RT): Provides an orthogonal data point based on the compound's interaction with the chromatography system (e.g., hydrophobicity). Matching an RT to a known standard increases confidence [4].

Troubleshooting Common Issues

  • Problem: Co-eluting or Isomeric Compounds. Metabolites with the same molecular formula and similar fragmentation patterns may be hard to distinguish.
    • Solution: Optimize your liquid chromatography method to achieve better separation. Using an authentic standard for the target metabolite is the most definitive way to confirm identity by matching the exact retention time [4].
  • Problem: Low Abundance of Metabolites.
    • Solution: Ensure the incubation period is long enough for metabolites to accumulate to detectable levels. The in vitro bioreactor study cited showed 81% degradation of the parent compound in 72 hours, which is much faster than the 14-day ex vivo study [1]. Consider scaling up the sample amount for extraction.
  • Problem: High Background or Signal Interference from Soil.
    • Solution: The presence of humic acids in soil can interfere with analysis [1]. The referenced research used a packed-bed bioreactor (PBBR) system with soil-derived microbial consortia to generate "clean" metabolite profiles free of these inhibitory substances, which could be a valuable approach for creating reference data [1].

References

Ametoctradin packed-bed bioreactor accelerated degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary advantage of using a PBBR for ametoctradin degradation studies? The primary advantage is the accelerated generation of clean metabolite profiles. The in-vitro PBBR system can degrade 81% of the parent this compound compound within 72 hours, a significant acceleration compared to its half-life of about two weeks in ex-vivo soil. Furthermore, this system eliminates interfering substances like humic acids present in soil samples, which simplifies residue analysis and provides clearer metabolite fingerprints for characterization [1] [2].

  • Which microbial populations should I see enriched in a successful bioreactor? A successful this compound-degrading consortium will show a marked increase in the relative abundance of the order Burkholderiales [1] [2]. Furthermore, watch for an increase in known xenobiotic-degrading genera such as Mycobacterium, Rhodococcus, Comamonas, Burkholderia, Variovorax, Methylibium, and Pseudomonas, which have been observed to thrive under this compound stress [1] [2].

  • My bioreactor's degradation efficiency has dropped. What could be the cause? A drop in efficiency could be due to several factors:

    • Loss of Key Microbes: The microbial consortium may have shifted, reducing the population of critical degraders like Burkholderiales. Consider re-inoculating with a fresh soil extract or a defined culture [1] [2].
    • Inhibitory Metabolites: The accumulation of intermediate metabolites could be inhibiting microbial activity. Research on other pesticides has shown that some biodegradation intermediates can have antagonistic effects on degrading bacteria [3].
    • Nutrient Depletion: Essential nutrients in the minimal salt medium may have been exhausted, slowing microbial metabolism [1] [4].
    • Environmental Stress: Pesticide stress can alter microbial enzyme kinetics, potentially reducing the efficiency of degradation pathways over time [4].
  • Are there pesticides that are not suitable for PBBR degradation? Yes, some pesticides are recalcitrant to certain degradation processes. For instance, This compound has been identified as a pesticide that was not significantly degraded by a pulsed light treatment in one study, suggesting it may possess inherent stability under some conditions [5]. This highlights the importance of matching the technology to the chemical.

Troubleshooting Guide

Problem Area Possible Cause Suggested Action
Slow Degradation Non-optimal microbial community Inoculate with soil from a site with high degradation history (e.g., New Jersey soil) [1] [2].
Low abundance of key degraders Analyze community DNA; enrich for Burkholderiales and genera like Pseudomonas or Rhodococcus [1] [2].
Incomplete Metabolite Profile Short reactor residence time Increase the hydraulic retention time to allow for complete metabolic pathways to occur.
Lack of specific enzymatic pathways Supplement media to induce enzyme production; e.g., laccase activity can be boosted under pesticide stress [4].
System Clogging Biofilm overgrowth Adjust flow rate or introduce back-flushing cycles to manage biofilm accumulation in the packed bed.
High Background in Analysis Humic acid interference Switch to the in-vitro PBBR system, which is designed to generate samples free of soil-derived humic substances [1] [2].

Experimental Data & Protocols

The following tables summarize key quantitative data and methodologies from foundational studies to inform your experimental design.

Table 1: Key Performance Metrics from this compound Degradation Studies

Parameter ex-vivo Soil (14 days) in-vitro PBBR (72 hours) Measurement Method
Parent Compound Degradation ~86.4% remaining in best case (NJ soil) [1] [2] ~81% degraded [1] [2] HPLC-MS/MS
Half-Life ~2 weeks [1] [2] Not specified (significantly reduced) -
Major Metabolites Identified M650F01, M650F02, M650F03, M650F04 [1] [2] Similar profile to ex-vivo soils [1] [2] HPLC-MS/MS
Key Enriched Microbes Burkholderiales, Mycobacterium, Pseudomonas [1] [2] Burkholderiales [1] [2] 16S rRNA Sequencing

Table 2: Core Protocol for Establishing a Degradation Consortia

Protocol Step Description & Key Details
1. Soil Inoculum Collection Collect soil from agricultural sites with a history of pesticide use. Soils from New Jersey (USA) and Germany (LUFA) have been successfully used [1] [2].
2. Bioreactor Setup & Inoculation Use a packed-bed bioreactor (PBBR). The system should be dynamic, with a continuous or semi-continuous flow of medium. Inoculate with the soil sample [1] [2].
3. Media & Conditions Use Minimal Salt Medium (MSM) to force microbes to utilize the pesticide as a carbon source. The studied concentration of this compound was 2.4 μg mL⁻¹ [1] [2] [4].
4. Monitoring Degradation Sample Analysis: Use HPLC-MS/MS to quantify the parent compound and its metabolites [1] [2] [5].
5. Microbial Community Analysis DNA Sequencing: Perform 16S rRNA amplicon sequencing on the consortium to monitor shifts and confirm enrichment of Burkholderiales [1] [2].

Experimental Workflow Visualization

The following diagram illustrates the primary workflow for establishing and running a packed-bed bioreactor for this compound degradation, from soil sampling to data analysis.

Soil Soil Sample Collection Inoculate Bioreactor Inoculation Soil->Inoculate Operation PBBR Operation Inoculate->Operation Packed-Bed Setup Analysis Sample Analysis Operation->Analysis MSM + 2.4μg/mL this compound Community Community Analysis Analysis->Community HPLC-MS/MS Data Data Integration Analysis->Data Community->Data

Key Technical Considerations

  • Analytical Method Reference: The US EPA has an Environmental Chemistry Method (ECM) for analyzing this compound and its degradates in water using LC-MS/MS with a Limit of Quantitation (LOQ) of 0.05 µg/L, which can serve as a regulatory reference for your methods [6].
  • Microbial Stress Response: Under pesticide stress, microbes may overexpress specific catabolic enzymes. For example, the enzyme laccase was shown to be significantly induced in Bacillus cereus under pesticide stress, with production increasing from 29 μg/μL to 163 μg/μL [4]. Monitoring such enzymatic activity can be a useful indicator of microbial health and degradation potential.

References

Ametoctradin humic acids interference residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Problem: Humic Acid Interference

Why is humic acid a significant problem in ametoctradin residue analysis?

Humic acids are complex organic substances co-extracted from soil and plant samples. Their presence interferes with analysis in two primary ways:

  • They can suppress the analytical signal and co-elute with target analytes during chromatographic separation, complicating detection and quantification [1].
  • They can foul the electrode surface and form complexes with metal ions in electrochemical detection systems, reducing sensitivity and accuracy [2].

Optimized Method for Humic Acid Removal

The following peer-reviewed method is designed to efficiently remove humic acid interferences prior to mass spectrometry analysis, minimizing sample loss.

Table 1: Optimized Humic Acid Removal Protocol

Step Parameter Description & Purpose
1. Lysis & Precipitation Method In-situ detergent-based microbial lysis followed by TCA precipitation.
2. Cleanup Principle Exploits humic acid insolubility at low pH and larger molecular weight compared to peptides.
3. Acidification Condition Acidify the sample to pH 2-3.
4. Filtration Filter Use a 10 kDa molecular weight cut-off filter. Humic acids are retained, while target peptides/analytes pass through.
Advantage Universal This step can be integrated into standard sample preparation workflows to effectively remove humics without significant sample loss [3] [4].

Analytical Method for this compound Residue

Once humic acid interference is minimized, this compound residues can be accurately quantified. The following UPLC-MS/MS method has been validated for various fruits and vegetables.

Table 2: UPLC-MS/MS Method for this compound in Food Matrices

Parameter Specification
Matrices Apple, cucumber, cabbage, tomato, grape [5].
Extraction Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Detection Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS).
Ionization Electrospray Ionisation in positive mode (ESI+).
Run Time < 5.0 minutes.
Limit of Detection (LOD) < 0.043 μg/kg.
Limit of Quantification (LOQ) < 0.135 μg/kg.
Linearity (R²) > 0.9969.
Mean Recovery 81.81% to 100.1% [5].

Alternative Soil Pretreatment for Humic Acid

For workflows where filtration is not ideal, an alternative approach based on differential solubility can be used at the extraction stage.

Table 3: Alkaline Extraction for Humic Acid Isolation

Component Detail
Principle Humic acids are soluble in alkaline conditions but insoluble in acidic conditions.
Procedure Powdered soil/peat is treated with a 5% alkaline extractant (e.g., Na₂CO₃, NH₃·H₂O). The alkaline supernatant is collected and acidified to pH 2 with H₂SO₄ to precipitate humic acids, which are then removed [6].
Key Point The choice of extractant (e.g., Na₂CO₃, NH₃·H₂O) can influence the yield and chemical properties of the isolated humic acids, which may be optimized for your specific sample type [6].

Experimental Workflow for Sample Preparation

The diagram below integrates the methods above into a logical workflow for preparing a soil sample for this compound residue analysis.

Start Start: Soil/Sample Collection Lysis In-situ Lysis and TCA Precipitation Start->Lysis Cleanup Acidify to pH 2-3 and Filter with 10 kDa Filter Lysis->Cleanup Removes Humic Acids Extraction Extract with Modified QuEChERS Cleanup->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis ESI+ Mode End This compound Quantified Analysis->End

Troubleshooting Common Scenarios

  • Low Recovery of this compound:

    • Cause: The target analyte may be precipitating or adsorbing during the humic acid removal step.
    • Solution: Conduct a spike-and-recovery test to validate that your cleanup protocol does not co-precipitate this compound. Adjust the acidification pH slightly if necessary.
  • Persisting Signal Suppression/High Background in MS:

    • Cause: Incomplete removal of humic acids or other matrix components.
    • Solution: Ensure constant agitation during extraction and confirm the pH is accurately adjusted to 2-3 before filtration. Consider using a different alkaline extractant (as in Table 3) for particularly challenging soils [6].

References

Ametoctradin rotational crops risk mitigation measures

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Ametoctradin and Rotational Crops

  • What is the primary concern with this compound and rotational crops? The primary concern is the potential for soil persistence of this compound and its metabolites, which can be taken up by crops planted in subsequent seasons. Metabolism studies in rotational crops identified the soil metabolites M650F03 and M650F04 as major residues [1].

  • What are the relevant residue definitions? The residue definition for enforcement is parent this compound for all plant groups. For risk assessment of rotational crops, the residue definition is the sum of this compound, M650F03, and M650F04, expressed as this compound [1].

  • What specific risk mitigation measures are required? While EFSA confirms that risk mitigation is necessary, the specific measures (such as planting restrictions, crop rotation intervals, or field monitoring) are not detailed in the publicly available scientific opinions. EFSA states that Member States should consider specific risk mitigation measures to avoid the presence of these residues in rotational crops [1]. Researchers must consult the national or regional regulations in their area for precise, legally mandated requirements.

Experimental Protocol for Soil Metabolite Analysis

For researchers investigating the magnitude of this compound and its soil metabolite residues in rotational crops, the following methodology can serve as a guide, based on EFSA's assessment practices [1].

  • 1. Study Design: Establish rotational crop trials following approved agricultural practices for this compound on the primary crop. Subsequently, plant representative rotational crops (e.g., root vegetables, leafy greens, and cereal grains) in the same soil at various intervals post-application.
  • 2. Sample Collection: Collect samples of the rotational crops at the point of harvest. Also, collect soil samples at the time of planting the rotational crops to determine the initial residue levels.
  • 3. Analytical Enforcement: Analyze the samples using a sufficiently validated analytical method. The enforcement residue definition is this compound. The available method enables quantification of residues at or above 0.01 mg/kg (the Limit of Quantification or LOQ) [1].
  • 4. Risk Assessment: For a comprehensive risk assessment, analyze the samples for the compounds covered by the risk assessment residue definition: This compound, M650F03, and M650F04. The results should be expressed as the sum of these compounds in terms of this compound.

The table below summarizes the key compounds of interest.

Compound / Residue Definition Type Relevance to Rotational Crops
This compound Active Substance Parent compound; part of both enforcement and risk assessment definitions [1].
M650F03 Soil Metabolite A major residue identified in rotational crops; included in the risk assessment residue definition [1].
M650F04 Soil Metabolite A major residue identified in rotational crops; included in the risk assessment residue definition [1].
Sum of this compound, M650F03 & M650F04 Risk Assessment Definition The residue definition for conducting the consumer risk assessment for rotational crops [1].

Workflow for Addressing Residues in Rotational Crops

The following diagram outlines the logical workflow for identifying and managing the risk of this compound residues in rotational crops, from problem identification to the implementation of solutions.

Start Problem: this compound Use on Primary Crop A Soil Persistence of Parent & Metabolites Start->A B Uptake by Rotational Crops A->B C Identification of Key Metabolites: M650F03 & M650F04 B->C D Analytical Method: Enforcement (Parent Compound) Risk Assessment (Sum of Compounds) C->D E EFSA Conclusion: Risk Cannot Be Excluded Mitigation Measures Required D->E F Implementation of Risk Mitigation Measures by Member States E->F

References

Ametoctradin soil persistence different types

Author: Smolecule Technical Support Team. Date: February 2026

Ametoctradin Soil Persistence Overview

This compound is a fungicide that degrades primarily through microbial activity in the soil. The table below summarizes key persistence characteristics identified in research.

Aspect Description
Primary Degradation Driver Soil microbial activity [1].
Reported Half-life Approximately 2 weeks in a standard soil system; can be accelerated to 81% degradation in 72 hours with active microbial consortia [1] [2].
Key Metabolites M650F03, M650F04 (major products of microbial degradation) [3] [4] [1].
Influencing Factor Soil Microbial Community: Degradation correlates with increased abundance of specific bacterial orders (e.g., Burkholderiales) [1] [2].
Soil-Specific Data Not available in the searched literature. The influence of specific soil physicochemical properties (e.g., texture, pH, organic matter) on persistence remains unquantified.

Experimental Protocol: Measuring Soil Biodegradation

For researchers needing to evaluate this compound persistence, the following workflow outlines the method used in a key study. This can serve as a reference for designing experiments [1] [2].

G start Study Design soil_collection Collect & Characterize Soils start->soil_collection ex_vivo Ex Vivo Soil System soil_collection->ex_vivo Soil samples in_vitro In Vitro Bioreactor soil_collection->in_vitro Soil inoculum analysis Residue & Community Analysis ex_vivo->analysis Treated soil samples in_vitro->analysis Bioreactor medium results Generate Degradation Profile & Identify Key Microbes analysis->results HPLC-MS/MS & DNA Sequencing

Detailed Methodology

The experimental workflow involves several key stages:

  • Soil Collection and Characterization: Collect soils from multiple, geographically distinct agricultural sites. The study used soils from California (US), New Jersey (US), and two locations in Germany [1]. Basic soil taxonomy should be recorded [1].
  • Ex Vivo Soil System Setup: Place approximately 1 kg of soil into containers. Treat soil with this compound (e.g., 2.4 μg/mL). Use a continuous, CO₂-scrubbed air supply to maintain aerobic conditions. Incubate for a defined period (e.g., 14 days) [1].
  • In Vitro Packed-Bed Bioreactor (PBBR) Setup: Inoculate a bioreactor with a microbial consortium derived from the soil samples. Continuously feed the reactor with a nutrient medium containing this compound. This system generates "clean" metabolite profiles free from soil-derived interferents like humic acids [1] [2].
  • Sample Analysis: Residue Analysis: Analyze soil and bioreactor medium samples using HPLC-MS/MS to quantify the disappearance of this compound and the formation of its major metabolites (M650F01, M650F02, M650F03, M650F04) [1]. Microbial Community Analysis: Perform 16S rRNA amplicon sequencing on treated and untreated soil samples to identify microbial taxa with increased relative abundance following this compound treatment [1].

Frequently Asked Questions

What are the major degradation metabolites of this compound in the environment, and should they be a concern? The major metabolites identified are M650F03 and M650F04, which are products of the microbial degradation of its long aliphatic chain [1]. For rotational crops, the residue definition for risk assessment includes the sum of this compound and these two metabolites, indicating regulatory consideration of their presence [3] [4].

The literature mentions that specific microbial taxa are involved in degradation. Which ones? High-throughput sequencing data indicates that the relative abundance of the order Burkholderiales increases significantly in soil and bioreactor communities upon treatment with this compound [1] [2]. Other genera known for xenobiotic degradation, such as Mycobacterium, Rhodococcus, and Pseudomonas, were also found to increase in treated soils [1].

Key Takeaways for Researchers

  • Focus on Microbiology: The evidence strongly points to the soil microbiome as the primary determinant of degradation rate. Your experimental focus should be on characterizing the microbial community.
  • Standardize Metabolite Screening: Ensure your analytical methods (e.g., HPLC-MS/MS) are calibrated to detect and quantify not just this compound, but also its key soil metabolites, M650F03 and M650F04.
  • Acknowledge the Data Gap: When interpreting results, note that while microbial drivers are known, baseline data on how persistence varies with intrinsic soil properties (texture, pH) is still a research need.

References

Optimizing Ametoctradin extraction plant matrices

Author: Smolecule Technical Support Team. Date: February 2026

A Validated HPLC-UV Method for Ametoctradin

The table below summarizes a published and validated method for determining this compound in various plant and environmental samples [1].

Parameter Specification
Detection Method HPLC with UV detection [1]
Extraction Solvent Aqueous acetone [1]
Clean-up Methods Distribution between immiscible solvents; Solid-Phase Extraction (SPE) cartridges [1]
Validated Matrices Potato vines & tubers, salad, onion, cucumber, tomatoes, carrots, grapes, grape juice, soil, water [1]
Range Water: 0.001–0.01 mg/L; Plant material & soil: 0.005–0.1 mg/kg [1]
Average Recovery 78–92% [1]
Precision (RSD) < 0.08% [1]

Understanding this compound's Properties for Troubleshooting

The core experimental protocol is outlined above. To help you troubleshoot, here are some key chemical properties of this compound that significantly influence extraction efficiency and can be primary sources of common issues [2] [3].

  • Very Low Water Solubility: this compound has a water solubility of only 0.15 mg/L at 20°C and pH 7 [2] [3]. This justifies the use of organic solvents like acetone for extraction.
  • High Log P (Lipophilicity): With a log P (partition coefficient) of 4.40, this compound is highly lipophilic [2] [3]. This property explains why it can be found in animal fat and makes effective clean-up from complex plant matrices crucial to remove co-extracted lipids and pigments [3].
  • pKa Value: The dissociation constant (pKa) is 2.78 [2]. This means the molecule's charge is pH-dependent, which can be exploited for optimization. Adjusting the pH of the extraction solvent or during clean-up could potentially improve recovery or purification.

Troubleshooting Guide and FAQs

Based on its physicochemical properties, here is a troubleshooting guide for common challenges.

Problem Potential Cause Suggested Solution
Low Recovery Inefficient extraction due to high lipophilicity; Strong binding to plant matrix; Incomplete dissolution. Ensure adequate solvent-to-sample ratio; Use a stronger organic solvent or solvent mixture; Consider adding a small percentage of acid or base to modify pH and disrupt binding.
Poor Chromatography/ Matrix Interference Inadequate clean-up, leading to co-extraction of pigments, alkaloids, or fatty acids. Optimize the SPE clean-up step [1]; The validated method used both liquid-liquid distribution and SPE – ensure these steps are rigorously followed.
Low Analytical Sensitivity - Confirm the HPLC-UV detector is set to the appropriate wavelength; Concentrate the final extract if necessary, given the low residue levels.

Frequently Asked Questions

  • What is the mode of action of this compound? this compound is a fungicide that inhibits mitochondrial respiration in target pathogens by interfering with complex III (the bc1 complex) in their electron transport chain [2].
  • In which crops is this compound commonly used? It is used on a wide range of crops, including grapes, potatoes, tomatoes, cucurbits, brassicas, onions, and lettuce, to control Oomycete diseases like downy mildew and late blight [2] [3].

Experimental Workflow Diagram

The following diagram visualizes the core sample preparation workflow based on the validated method, which can serve as a foundational protocol for your own experiments [1].

Plant/Soil Sample Plant/Soil Sample Extract with Aqueous Acetone Extract with Aqueous Acetone Plant/Soil Sample->Extract with Aqueous Acetone Purification & Clean-up Purification & Clean-up Extract with Aqueous Acetone->Purification & Clean-up Analyze via HPLC-UV Analyze via HPLC-UV Purification & Clean-up->Analyze via HPLC-UV Option A: Liquid-Liquid\nDistribution Option A: Liquid-Liquid Distribution Purification & Clean-up->Option A: Liquid-Liquid\nDistribution Option B: Solid-Phase\nExtraction (SPE) Option B: Solid-Phase Extraction (SPE) Purification & Clean-up->Option B: Solid-Phase\nExtraction (SPE) Option A: Liquid-Liquid\nDistribution->Analyze via HPLC-UV Option B: Solid-Phase\nExtraction (SPE)->Analyze via HPLC-UV

References

Ametoctradin & Soil Microbiome: Experimental Data & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from a study investigating ametoctradin biodegradation and its effects on the soil microbial community [1].

Aspect Experimental Details & Quantitative Findings
Compound Studied This compound (a triazolopyrimidine fungicide) [1] [2].
Degradation Rate (ex vivo soil) Only 13.6% of the original this compound remained in New Jersey (NJ) soil after 14 days. Other soils also showed degradation, with NJ being the most complete [1].
Major Metabolites Four main metabolites were identified: M650F01, M650F02, M650F03, and M650F04. M650F03 was the primary degradation product across all soil types [1].

| Microbial Community Impact | • Diversity: A significant decrease in microbial diversity (Shannon-Wiener Index) was observed in treated soils [1]. • Key Taxa: The relative abundance of the order Burkholderiales and genera like Mycobacterium, Rhodococcus, and Pseudomonas increased after treatment, suggesting their role in degradation [1]. | | In Vitro Biodegradation | A packed-bed bioreactor (PBBR) demonstrated 81% degradation of this compound in 72 hours, a significant acceleration compared to weeks in soil [1]. |

Here is a detailed methodology for studying this compound degradation, synthesizing the ex vivo and in vitro approaches from the research [1].

Experimental Protocol: Assessing this compound Biodegradation and Microbiome Impact

1. Soil Collection and Preparation

  • Collect soil samples from different agricultural locations (e.g., California, New Jersey, Germany as in the study).
  • Characterize the soils by determining their taxonomy and baseline microbial diversity (e.g., Shannon-Wiener Index) [1].
  • For ex vivo experiments, place approximately 1 kg of soil into containers. Set up replicates for both treated and untreated control groups [1].

2. Experimental Treatment

  • Treat the soil samples with this compound at a defined concentration (e.g., 2.4 μg mL⁻¹ used in the study) [1].
  • Connect the containers to a CO₂-scrubbed air source to maintain aerobic conditions during the incubation period (e.g., 14 days for ex vivo studies) [1].

3. Sample Harvesting and Chemical Analysis

  • After the incubation period, harvest the soil samples.
  • Analyze this compound and its metabolites using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). This will allow you to quantify the remaining parent compound and identify degradation products like M650F01-M650F04 [1].

4. Microbiome Analysis

  • Extract total DNA from both treated and untreated soil samples.
  • Perform 16S rRNA amplicon sequencing (e.g., using high-throughput sequencing) to profile the bacterial community.
  • For a broader view, 18S rRNA or ITS sequencing can be added to analyze eukaryotic microorganisms like Oomycetes, which are the target of this compound [1].
  • Use bioinformatics tools to analyze changes in microbial diversity (alpha and beta diversity) and the relative abundance of specific taxa.

5. In Vitro Validation with a Bioreactor

  • To generate cleaner metabolite profiles free of soil humic substances, use a packed-bed bioreactor (PBBR) system.
  • Inoculate the PBBR with a microbial consortium from the soil.
  • Challenge the system with this compound and monitor its degradation over a shorter time frame (e.g., 72 hours).
  • Compare the metabolite profile and enriched microbial communities from the PBBR with those from the ex vivo soil experiments [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the ex vivo and in vitro experiments described in the protocol.

Key Microbial Community Findings

The research indicates that this compound application selectively enriches for specific bacterial groups capable of degrading it. The following diagram visualizes this shift in the microbial community.

This compound This compound MicrobiomeShift Microbiome Shift This compound->MicrobiomeShift TaxaIncrease Taxa with Increased Abundance MicrobiomeShift->TaxaIncrease Order Order: Burkholderiales TaxaIncrease->Order Genera Genera: Mycobacterium, Rhodococcus, Comamonas, Burkholderia, Variovorax, Methylibium, Pseudomonas TaxaIncrease->Genera

A Note on Troubleshooting Guides and FAQs

The search results did not contain the specific troubleshooting questions or common experimental problems you requested. The information found is from primary research literature that reports on successful experimental outcomes rather than cataloging the challenges faced by scientists during the process.

To build a comprehensive technical support center, you may need to consult different types of sources, such as:

  • Manufacturer's technical data sheets for the fungicide.
  • Forum threads on professional platforms for environmental microbiologists.
  • Textbooks or manuals on soil microbiology and pesticide degradation methodologies.

References

Ametoctradin consumer risk assessment ADI TMDI

Author: Smolecule Technical Support Team. Date: February 2026

Ametoctradin Consumer Risk Assessment Data

The following table summarizes the key quantitative data from the European Food Safety Authority's (EFSA) assessment for setting maximum residue levels (MRLs) in herbs and edible flowers [1].

Assessment Parameter Value Context and Explanation
Acceptable Daily Intake (ADI) 10 mg/kg body weight per day The amount that can be consumed daily over a lifetime without appreciable health risk [1].
Theoretical Maximum Daily Intake (TMDI) 0.14% of the ADI Calculation for the group "FR toddler" (French toddler). The TMDI is the estimated maximum possible daily intake, based on the highest residue levels and high food consumption [1].
Risk Conclusion Unlikely to present a risk EFSA concluded that the intake of residues from the reported use is unlikely to pose a risk to consumer health, as the total TMDI accounted for only a very small fraction of the ADI [1].

Experimental & Methodological Context

The risk assessment values are derived from a comprehensive regulatory process. Here is the methodology behind the data:

  • Toxicological Data: The ADI for this compound was established during the peer review under EU pesticide regulations. The available toxicological studies were deemed sufficient to derive this value [1].
  • Residue Data and TMDI Calculation: The MRL proposal of 20 mg/kg for herbs was based on residue trials data extrapolated from open leaf lettuces. The TMDI was then calculated using the EFSA Pesticide Residues Intake Model (PRIMo), which uses the proposed MRLs and food consumption data to estimate chronic (long-term) consumer exposure [1].
  • Mechanism of Action: While not part of the consumer risk assessment, research indicates that this compound is a potent Qo site inhibitor of the mitochondrial respiration complex III (cytochrome bc1 complex). This mechanism disrupts cellular energy production in target oomycete pathogens [2] [3].

Risk Assessment Workflow

The diagram below summarizes the logical workflow of the pesticide consumer risk assessment process conducted by authorities like EFSA, which underlies the data for this compound.

G Start Toxicological Studies A Establish ADI Start->A D Exposure Assessment (e.g., via PRIMo model) A->D B Field Residue Trials C Propose MRLs B->C C->D E Calculate TMDI D->E F Risk Characterization (TMDI vs. ADI) E->F End Final Conclusion (Unlikely to pose risk) F->End

Important Limitations and Notes

  • No Acute Reference Dose (ARfD): The EFSA assessment concluded that setting an ARfD (a measure for short-term, high-dose exposure) was not necessary for this compound, and thus a short-term consumer risk assessment was not performed [1].
  • Data for Direct Comparisons Not Found: The search results did not contain structured, comparative experimental data for other specific fungicides. Therefore, creating a comparison guide with other alternatives is not feasible based on the current information.
  • Focus on Consumer Risk: The provided data pertains to dietary risk for consumers. It does not cover other risk areas like occupational exposure or environmental toxicity, which are part of a full pesticide safety evaluation [4].

References

Ametoctradin porcine SQR inhibitory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Comparative Activity

Ametoctradin's primary mode of action is inhibiting the mitochondrial bc1 complex (Complex III), specifically by binding to the quinol oxidation (Qo) site [1] [2]. This inhibition disrupts cellular respiration, making it an effective fungicide against Oomycete pathogens [1] [3].

In a 2015 study, researchers designed and synthesized new derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold (the core structure of this compound) to better understand its structure-activity relationship [1] [2]. The goal was to investigate how modifications at the 5- and 6-positions of the structure affect its function as a Qo site inhibitor.

The experimental data from this study is summarized in the table below.

Compound Name Inhibitory Activity Against Porcine SQR Molecular Target in Study
This compound Baseline activity bc1 Complex / Qo Site [1]
Compound 4a Higher than this compound bc1 Complex / Qo Site [1]
Compound 4c Higher than this compound bc1 Complex / Qo Site [1]

The study concluded that the binding free energies calculated for the new analogues correlated very well (R² = 0.96) with their experimental binding free energies, validating the molecular models used [1].

Experimental Methodology for Inhibitor Assessment

The research that identified compounds with higher activity than this compound employed a combination of computational and experimental techniques [1] [2]. The following workflow outlines the key stages of their experimental protocol to evaluate the inhibitory activity of newly synthesized analogues.

G Molecular Docking\n& Compound Design Molecular Docking & Compound Design Chemical Synthesis\nof Analogues Chemical Synthesis of Analogues Molecular Docking\n& Compound Design->Chemical Synthesis\nof Analogues Molecular Dynamics\n(MD) Simulations Molecular Dynamics (MD) Simulations Molecular Docking\n& Compound Design->Molecular Dynamics\n(MD) Simulations Chemical Synthesis\nof Analogues->Molecular Dynamics\n(MD) Simulations MM/PBSA Binding\nFree Energy Calculation MM/PBSA Binding Free Energy Calculation Molecular Dynamics\n(MD) Simulations->MM/PBSA Binding\nFree Energy Calculation In Vitro Inhibitory\nActivity Assay (SQR) In Vitro Inhibitory Activity Assay (SQR) MM/PBSA Binding\nFree Energy Calculation->In Vitro Inhibitory\nActivity Assay (SQR) Data Correlation &\nCompound Identification Data Correlation & Compound Identification In Vitro Inhibitory\nActivity Assay (SQR)->Data Correlation &\nCompound Identification

The key components of the methodology are:

  • Computational Design and Simulation: The binding mode of this compound was first determined through molecular docking into the Qo site of the bc1 complex. To refine this model and obtain quantitative energy data, researchers performed Molecular Dynamics (MD) simulations and subsequent MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations to estimate the binding free energy of each compound [1].
  • Experimental Validation: Newly designed 1,2,4-triazolo[1,5-a]pyrimidine analogues were chemically synthesized. The inhibitory activity of these compounds and this compound was then experimentally tested against porcine Succinate:Quinone Oxidoreductase (SQR), a common model system for studying Complex II and related respiratory inhibition [1].

Interpretation of Findings and Research Significance

The core significance of this research lies in the strong correlation (R² = 0.96) between the calculated binding free energies (ΔG_cal) from the computational models and the experimental binding free energies (ΔG_exp) [1]. This validation indicates that the molecular docking and simulation protocols can reliably predict the activity of new compounds, providing a powerful tool for future rational design of more potent bc1 complex inhibitors.

It is important to note for your research that while the study confirmed this compound as a potent Qo site inhibitor and identified compounds 4a and 4c as more active, the specific quantitative values for their inhibitory concentrations (e.g., IC50) against porcine SQR were not detailed in the available abstracts [1] [2].

References

Ametoctradin environmental fate compared other fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate of Ametoctradin and Other Fungicides

Fungicide Key Environmental Fate Findings Key Influencing Factors Identified Transformation Products / Metabolites
This compound (Triazolopyrimidine) [1] Adsorption, desorption, and degradation vary significantly across different soil types. Subject to photodegradation and hydrolytic degradation. Soil organic matter content and overall soil characteristics are critical. Not specified in the provided abstract.
Azoxystrobin (Strobilurin) [2] Binds to suspended matter and sediments in aquatic environments. The main metabolite in water is R234886. Data on bioaccumulation and biomagnification are largely absent. R234886 (main metabolite in water); other relevant environmental metabolites are noted but lack analytical standards.
Boscalid (Carboxamide) [3] Persistent and frequently detected in surface waters. - Not specified in the provided abstract.
Chlorothalonil (Chloronitrile) [4] Persistent and mobile; frequently detected in soil and water bodies near agricultural areas. - Not specified in the provided abstract.
Hexaconazole (Triazole) [5] Degrades slowly in soil; primary dissipation process is biodegradation. Half-life (DT50) ranges from 18.7 to 67.3 days. Successive applications lead to residue accumulation. Soil microbial activity; application frequency and dosage. Not specified in the provided abstract.
Pyraclostrobin (Strobilurin) [6] In microencapsulated forms, majority settles in sediment in water-sediment systems. Formulation type (e.g., microencapsulation) significantly affects fate. 17 transformation products identified, primarily accumulating in sediment. Several are highly mobile or toxic.

Detailed Experimental Insights

The following section provides more detail on the experimental approaches and specific findings from the cited research.

  • This compound: The study focused on its behavior in various soil samples from Pakistan. It highlighted that photolysis is a viable and sustainable remediation technique for reducing its environmental impact [1].
  • Hexaconazole: Research involved successive applications to soil at different concentrations. The degradation kinetics were fitted to a first-order kinetic model. The study found that repeated applications not only led to accumulation but also altered the soil microbial community, reducing the abundance of beneficial bacteria like Sphingomonas and Bacillus, and disrupting nitrogen cycle functions [5].
  • Pyraclostrobin: Scientists used HPLC-Q-TOF-HRMS and UPLC-QqQ-MS/MS to identify transformation products. The ecological risk was assessed by predicting the PBT (Persistence, Bioaccumulation, Toxicity) and MRT (Mobility, Retention, Toxicity) of these products and calculating risk quotients (RQs) for aquatic organisms. Metabolites such as m/z 281 and m/z 339 showed significant chronic toxicity to daphnia [6].

Experimental Protocols for Environmental Fate Studies

The methodologies across these studies share common principles for assessing environmental fate. The workflow below summarizes the general approach.

G Soil Sampling & Characterization Soil Sampling & Characterization Experimental Setup Experimental Setup Soil Sampling & Characterization->Experimental Setup Application & Incubation Application & Incubation Experimental Setup->Application & Incubation Water/Sediment System Setup Water/Sediment System Setup Water/Sediment System Setup->Experimental Setup Fate Process Analysis Fate Process Analysis Application & Incubation->Fate Process Analysis Ecological Impact Assessment Ecological Impact Assessment Application & Incubation->Ecological Impact Assessment Adsorption/Desorption Adsorption/Desorption Fate Process Analysis->Adsorption/Desorption Degradation (Hydrolytic, Photolytic) Degradation (Hydrolytic, Photolytic) Fate Process Analysis->Degradation (Hydrolytic, Photolytic) Transformation Product Identification Transformation Product Identification Fate Process Analysis->Transformation Product Identification Risk Assessment Risk Assessment Transformation Product Identification->Risk Assessment Toxicity Bioassays Toxicity Bioassays Ecological Impact Assessment->Toxicity Bioassays Microbial Community Analysis (e.g., DNA sequencing) Microbial Community Analysis (e.g., DNA sequencing) Ecological Impact Assessment->Microbial Community Analysis (e.g., DNA sequencing) Toxicity Bioassays->Risk Assessment Risk Quotient (RQ) Calculation Risk Quotient (RQ) Calculation Risk Assessment->Risk Quotient (RQ) Calculation

Here is a breakdown of the common experimental components based on the search results:

  • 1. Soil/Environmental Matrix Characterization: Studies typically begin by collecting and characterizing the soil or water-sediment systems. Key parameters measured include organic matter content, pH, and texture, which are critical for understanding fungicide behavior [1] [5] [7].
  • 2. Application and Incubation: Fungicides are applied to the environmental matrix at recommended or elevated field rates. For degradation studies, samples are incubated under controlled conditions (e.g., specific temperature, moisture, and light cycles) for periods ranging from days to months [4] [5].
  • 3. Fate Process Analysis:
    • Adsorption/Desorption: Conducted through batch equilibrium experiments to determine how strongly the fungicide binds to soil [1].
    • Degradation Studies: Include investigations into hydrolytic degradation (in water at different pH levels) and photodegradation (exposure to light simulating sunlight) [1]. Degradation kinetics (e.g., half-life, DT50) are calculated using models like the first-order kinetic equation [5].
    • Identification of Transformation Products: Advanced techniques like Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) are used to identify and quantify degradation products [6].
  • 4. Ecological Impact Assessment:
    • Toxicity Bioassays: Laboratory tests are performed on non-target organisms (e.g., zebrafish, daphnia, earthworms, Drosophila) to assess acute and chronic toxicity, as well as sublethal effects like neurobehavior or reproduction [3] [4] [6].
    • Microbial Community Analysis: Techniques like metagenomic sequencing and quantitative PCR (qPCR) are used to analyze changes in soil microbial community structure and function (e.g., nitrogen cycling genes) in response to fungicide exposure [5].
  • 5. Risk Assessment: The data is used to calculate Risk Quotients (RQs), which compare measured or predicted environmental concentrations (MEC/PEC) to predicted no-effect concentrations (PNEC). A quotient greater than 1 indicates a potential high risk [8] [6].

Key Comparisons and Data Gaps

  • Mobility: The behavior of fungicides varies significantly. For instance, Hexaconazole is weakly adsorbed to soil [5], while microencapsulated Pyraclostrobin tends to settle into sediments [6]. This compound's mobility is highly dependent on soil organic matter [1].
  • Persistence: Hexaconazole shows considerable persistence with a half-life of up to 67 days [5], and boscalid is noted as "persistent" in surface waters [3].
  • Ecological Impact: The research highlights significant sublethal effects on non-target species. Boscalid impairs visual and nervous systems in zebrafish [3], and Chlorothalonil reduces survival and fecundity in insects [4]. Hexaconazole disrupts the soil nitrogen cycle [5].

Note that a direct, side-by-side comparison of half-lives or adsorption coefficients for all listed fungicides is not possible with the provided data, as the studies were conducted under different conditions and focused on different endpoints.

References

Ametoctradin EU peer review risk assessment conclusions

Author: Smolecule Technical Support Team. Date: February 2026

Ametoctradin Profile and EU Risk Assessment

Assessment Aspect Conclusions and Key Information
EU Peer Review Context Conclusion required by Commission Regulation (EU) No 188/2011; based on evaluation of representative uses on potatoes and indoor/outdoor tomatoes [1].
Identified Concern A concern was identified (specific nature not detailed in conclusion) [1].
Mode of Action Mitochondrial respiration inhibitor, targeting the cytochrome bc1 complex (Complex III). Classified as FRAC Code 45 [2].
Resistance No recorded resistance has been identified to date [2].

| Toxicological Reference Values | ADI: 10 mg/kg body weight per day ARfD: Unnecessary (low acute toxicity) [3]. |

Consumer Risk and Residue Levels

The dietary risk from this compound residues is considered low. An assessment for modifying the Maximum Residue Level (MRL) in honey concluded that the long-term dietary intake accounted for only 0.2% of the ADI (for the NL toddler diet), and the contribution from honey was insignificant [3]. The overall consumer risk assessment concluded that residues were unlikely to present a risk to consumer health [3].

Mechanism of Action and Resistance

This compound works by inhibiting the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting energy production in fungal cells [2]. The diagram below illustrates this process and the common resistance mechanism for related fungicides.

fungicide_mechanism Mitochondrion Mitochondrion Complex_III Cytochrome bc1 Complex (Complex III) Mitochondrion->Complex_III Electron_Flow Electron Transport Flow Complex_III->Electron_Flow ATP_Synthesis ATP Synthesis (Energy Production) Fungal_Growth Fungal Growth & Reproduction ATP_Synthesis->Fungal_Growth This compound This compound (FRAC 45) Fungicide_Binding Binds to Qo site of Cytochrome b This compound->Fungicide_Binding Blocked_Respiration Respiration Blocked Fungicide_Binding->Blocked_Respiration Inhibits Electron_Flow->ATP_Synthesis Fungal_Death Fungal Growth Inhibited Blocked_Respiration->Fungal_Death Resistance_Mutation Common QoI Resistance: G143A or F129L Mutation Binding_Prevented Prevents Fungicide Binding Resistance_Mutation->Binding_Prevented Binding_Prevented->Blocked_Respiration Circumvents

This compound has an unusual binding mode to the cytochrome bc1 complex [4]. While other fungicides (QoIs, FRAC Code 11) are highly prone to resistance via mutations like G143A, no resistance to this compound has been recorded [2]. This makes it a potential candidate for use in mixtures to manage resistance against other fungicides [5].

How to Proceed with a Full Comparison

The search results lack the experimental data and direct, quantitative comparisons with other fungicides needed for a complete guide. To build one, you could:

  • Consult the Fungicide Resistance Action Committee (FRAC): The FRAC website publishes detailed and updated guidelines on fungicide modes of action and resistance, including structured comparisons.
  • Search Scientific Literature: Use academic databases to find research papers that directly compare the efficacy, field performance, and resistance profiles of this compound with other fungicides like other complex III inhibitors (e.g., azoxystrobin, cyazofamid).
  • Review Regulatory Dossiers: The complete EFSA conclusion dossier or the Draft Assessment Report (DAR) from the rapporteur Member State (The Netherlands) may contain more detailed comparative data.

References

Ametoctradin oomycete specificity compared broad-spectrum fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Oomycete Specificity

Ametoctradin's unique profile stems from its specific biochemical interaction within the pathogen.

  • Molecular Target: this compound is a potent inhibitor of the mitochondrial respiratory chain. It specifically binds to the Qo site (quinone outer site) of the cytochrome bc₁ complex (Complex III), disrupting electron transport and halting energy (ATP) production in the mitochondria [1]. This leads to cellular energy failure and death of the pathogen.
  • Basis of Specificity: Research indicates that while this compound is a Qo site inhibitor, it has an unusual binding mode [2]. This specific interaction is particularly effective against the cytochrome bc₁ complex in oomycetes, making it a highly specific tool against this class of pathogens while having minimal effect on many true fungi, thus contributing to its selective toxicity [3].

Experimental Data and Evaluation Methods

For researchers, understanding the experimental frameworks used to generate efficacy and residue data is crucial. The following diagram outlines a generalized workflow for generating the key data points discussed.

G A Field Trial Design & Setup B Treatment Application & Sampling A->B C Sample Processing & Analysis B->C D Data Calculation & Risk Assessment C->D E Efficacy & Activity Data D->E e.g., Disease Control Efficacy F Residue & Dissipation Data D->F e.g., HPLC-MS/MS G Processing Factors (PFs) D->G PF = Residue_processed / Residue_raw H Dietary Risk Assessment D->H e.g., HQ, ADI, ARfD

Supporting data for this compound comes from standardized field and laboratory studies:

  • Field Efficacy Trials: Pilot and field studies demonstrate its efficacy against diseases like downy mildew in grapes and late blight in potatoes [4]. Standard protocols involve applying the fungicide at recommended rates and assessing disease control compared to untreated plots.
  • Residue and Environmental Fate Studies: A 2025 study used HPLC-MS/MS (High-Performance Liquid Chromatography tandem Mass Spectrometry) to track this compound residues in grapes [5]. The method was validated for linearity, accuracy, and precision per European SANTE/11312/2021 guidelines [5]. Key findings include:
    • Dissipation Half-life: In grapes, this compound has a half-life of 11.2 days [5].
    • Processing Factor (PF): The PF for this compound during raisin drying was 2.29, indicating concentration during processing [5].
    • Risk Assessment: The study concluded that the chronic and acute dietary risk from this compound in grapes was low and acceptable [5].

Strategic Comparison and Application

Choosing between this compound and broad-spectrum options depends on the operational and environmental context.

Consideration This compound Broad-Spectrum Fungicides
Ideal Use Case Targeted oomycete control; Resistance management in anti-resistance mixtures [4] Complex fungal pressures; Prophylactic use when pathogens are unidentified
Environmental & Non-Target Impact Lower intrinsic impact on non-oomycete organisms and microbiome [4] Higher potential to affect a wide range of non-target fungi and organisms
Resistance Management High value as a component in rotation/partners with different MoAs [4] Overuse can drive resistance across multiple fungal groups

This compound is a specialized tool best used within a structured resistance management program, often formulated in products like Zampro and Orvego for use on crops such as potatoes, grapes, and cucumbers [4].

References

Ametoctradin metabolites toxicity profile M650F03 M650F04

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification and Properties

The table below summarizes the available information on these metabolites.

Property Ametoctradin (Parent) Metabolite M650F03 Metabolite M650F04
Origin Parent fungicide [1] Soil metabolite; major biodegradation product [2] [3] Soil metabolite; major biodegradation product [2] [3]
Chemical Relationship - Product of oxidative degradation of the octyl side chain [2] Product of oxidative degradation of the octyl side chain [2]
Log P (Predicted) 4.4 (High) [1] Lower than parent (more hydrophilic) [2] Lower than parent (more hydrophilic) [2]

The following diagram illustrates the metabolic pathway of this compound and the context in which M650F03 and M650F04 are formed.

ametoctradin_metabolism This compound Metabolic Pathway This compound This compound Soil_Degradation Microbial Biodegradation in Soil This compound->Soil_Degradation M650F03 M650F03 Soil_Degradation->M650F03 M650F04 M650F04 Soil_Degradation->M650F04 Rotational_Crops Uptake in Rotational Crops M650F03->Rotational_Crops M650F04->Rotational_Crops Risk_Assessment Included in Risk Assessment for Rotational Crops Rotational_Crops->Risk_Assessment

Toxicity Profile Assessment

  • Residue Definition for Risk Assessment: For rotational crops, the residue definition for risk assessment is defined as the sum of this compound, M650F03, and M650F04, expressed as this compound [5] [4]. This indicates that the combined toxicological contribution of the parent and these metabolites is considered additive.
  • Toxicological Reference Values: The Acceptable Daily Intake (ADI) for this compound is 0.01 mg/kg body weight per day [5] [4]. No Acute Reference Dose (ARfD) was deemed necessary[ citation:1] [4]. These values are applied to the cumulative residue of the parent and its metabolites.

Experimental Data & Protocols

While full comparative toxicity assays are not public, the following methodologies are relevant for studying these metabolites.

Environmental Fate and Biodegradation Protocol

A study used an in vitro packed-bed bioreactor (PBBR) to accelerate biodegradation and generate metabolite profiles [2] [3].

  • System Setup: A PBBR was inoculated with soil-derived microbial consortia and fed with a nutrient solution, including this compound [2].
  • Sample Analysis: Residual concentrations of this compound and its metabolites were determined using HPLC-MS/MS [2] [3]. This protocol achieved 81% degradation of the parent compound in 72 hours [2].
Analytical Methods for Enforcement

For regulatory monitoring, enforcement methods are available.

  • Matrix: Plant commodities and honey [5] [4].
  • Technology: Liquid Chromatography-Mass Spectrometry Quadrupole-Time of Flight (LC–MS–Q–ToF) using a QuEChERS method [4].
  • Capability: The method can quantify residues of the parent this compound according to the enforcement residue definition at or above the validated limit [5] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Exact Mass

275.211

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J84P40P7BV

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

865318-97-4

Wikipedia

Ametoctradin

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Last modified: 08-15-2023
1: Dreinert A, Wolf A, Mentzel T, Meunier B, Fehr M. The cytochrome bc(1) complex inhibitor Ametoctradin has an unusual binding mode. Biochim Biophys Acta Bioenerg. 2018 Aug;1859(8):567-576. doi: 10.1016/j.bbabio.2018.04.008. Epub 2018 Apr 25. PubMed PMID: 29704498.
2: Zhu X, Zhang M, Liu J, Ge J, Yang G. Correction to ametoctradin is a potent qo site inhibitor of the mitochondrial respiration complex III. J Agric Food Chem. 2015 Nov 18;63(45):10096. doi: 10.1021/acs.jafc.5b05259. Epub 2015 Nov 9. PubMed PMID: 26551250.
3: Fehr M, Wolf A, Stammler G. Binding of the respiratory chain inhibitor ametoctradin to the mitochondrial bc1 complex. Pest Manag Sci. 2016 Mar;72(3):591-602. doi: 10.1002/ps.4031. Epub 2015 May 20. PubMed PMID: 25914236.
4: Zhu X, Zhang M, Liu J, Ge J, Yang G. Ametoctradin is a potent Qo site inhibitor of the mitochondrial respiration complex III. J Agric Food Chem. 2015 Apr 8;63(13):3377-86. doi: 10.1021/acs.jafc.5b00228. Epub 2015 Mar 25. Erratum in: J Agric Food Chem. 2015 Nov 18;63(45):10096. PubMed PMID: 25784492.

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